Technical Documentation Center

Boc-(r)-2-amino-2-(3-methoxyphenyl)acetic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Boc-(r)-2-amino-2-(3-methoxyphenyl)acetic acid

Core Science & Biosynthesis

Foundational

Stereochemical Configuration and Analytical Validation of Boc-(R)-2-amino-2-(3-methoxyphenyl)acetic acid

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary Boc-(R)-2-amino-2-(3-methoxyphenyl)acetic acid (CAS: 1228565-95-4), frequently ref...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

Boc-(R)-2-amino-2-(3-methoxyphenyl)acetic acid (CAS: 1228565-95-4), frequently referred to as N-Boc-D-3-methoxyphenylglycine, is a highly specialized unnatural amino acid building block. It is a critical intermediate in the synthesis of peptidomimetics, chiral ligands, and active pharmaceutical ingredients (APIs). Because stereochemical inversion or racemization can drastically alter the pharmacological efficacy of the final therapeutic agent, understanding its absolute configuration, executing stereocontrolled synthesis, and establishing rigorous analytical validation are paramount.

This technical guide dissects the causality behind its stereochemical nomenclature, outlines a self-validating asymmetric synthetic workflow, and provides the gold-standard analytical protocols required to certify its enantiomeric purity.

Stereochemical Configuration and Nomenclature

The exact spatial arrangement of atoms dictates the biological activity and incorporation efficiency of unnatural amino acids during solid-phase peptide synthesis (SPPS). For this molecule, the absolute configuration at the alpha-carbon is designated as (R) , which uniquely corresponds to the D-enantiomer in classical amino acid nomenclature.

Mechanistic Breakdown of CIP Priority Rules

According to the [1], substituents around the chiral alpha-carbon are ranked strictly by atomic number:

  • -NHBoc (Nitrogen, Z=7): Highest priority.

  • -COOH (Carbon bonded to O, O, O): Second priority. The carboxyl carbon is treated as being bonded to three oxygen atoms (one double bond, one single bond).

  • -3-Methoxyphenyl (Carbon bonded to C, C, C): Third priority. The aromatic ring carbon is bonded only to other carbons.

  • -H (Hydrogen, Z=1): Lowest priority.

The Causality of the D/L vs. R/S Discrepancy: In standard naturally occurring aliphatic amino acids (e.g., L-alanine), the side chain (e.g., a methyl group) has a lower priority than the carboxyl group, resulting in the L-enantiomer having an (S) configuration. However, for [2], the priority remains the same (-COOH > -Aryl), meaning that when the lowest priority group (-H) is oriented away from the observer, the sequence from priority 1 → 2 → 3 traces a clockwise path. Therefore, the D-enantiomer uniquely corresponds to the (R) configuration.

CIP_Priority Center Alpha-Carbon Stereocenter N 1. -NHBoc (Nitrogen, Z=7) Center->N Highest Priority C1 2. -COOH (Carbon bonded to O,O,O) Center->C1 C2 3. -3-Methoxyphenyl (Carbon bonded to C,C,C) Center->C2 H 4. -H (Hydrogen, Z=1) Center->H Lowest Priority (Back) N->C1 Clockwise (R) C1->C2 Clockwise (R)

CIP priority assignment and (R)-configuration determination for the alpha-carbon.

Asymmetric Synthesis Methodology

To achieve a high enantiomeric excess (ee > 99%) without relying on wasteful chiral resolution of racemates, asymmetric synthesis using [3] is the industry standard. This approach relies on substrate-controlled diastereoselective nucleophilic addition.

Step-by-Step Protocol & Causality
  • Chiral Imine Condensation: React 3-methoxybenzaldehyde with (R)-tert-butanesulfinamide in the presence of Titanium(IV) ethoxide (Ti(OEt)₄). Causality: Ti(OEt)₄ acts as both a water scavenger to irreversibly drive the equilibrium forward and a mild Lewis acid to activate the carbonyl, preventing unwanted imine hydrolysis.

  • Diastereoselective Cyanation (Strecker-type): Treat the resulting chiral sulfinyl imine with trimethylsilyl cyanide (TMSCN) and a catalytic Lewis acid. Causality: The bulky tert-butanesulfinyl group sterically blocks one face of the imine. This directs the nucleophilic attack of the cyanide ion exclusively to the opposite face, yielding the (R,R)-aminonitrile diastereomer. Self-Validating Checkpoint: Analyze the crude intermediate via ¹H-NMR. The diastereomeric ratio (d.r.) must be >95:5 before proceeding; otherwise, the final enantiomeric purity will be compromised.

  • Hydrolysis and Deprotection: Reflux the aminonitrile in 6N HCl. Causality: This single step achieves dual purposes—it hydrolyzes the nitrile to a carboxylic acid and cleaves the acid-labile sulfinyl group, yielding the free (R)-amino acid hydrochloride salt.

  • Boc Protection: React the intermediate with Di-tert-butyl dicarbonate (Boc₂O) in a basic dioxane/water mixture (pH ~9.5), followed by crystallization to yield the final Boc-(R)-2-amino-2-(3-methoxyphenyl)acetic acid.

Synthesis_Workflow A 3-Methoxy- benzaldehyde B Chiral Imine Formation A->B (R)-t-BuSONH2 Ti(OEt)4 C Diastereoselective Cyanation B->C TMSCN Lewis Acid D Acidic Hydrolysis C->D 6N HCl Reflux E Boc Protection D->E Boc2O NaOH F Boc-(R)-3-methoxy- phenylglycine E->F Crystallization

Asymmetric synthesis workflow using Ellman's sulfinamide auxiliary.

Analytical Validation and Chiral Resolution

Stereochemical purity must be rigorously validated to ensure no racemization occurred during the harsh acidic hydrolysis step. Chiral High-Performance Liquid Chromatography (HPLC) is the definitive method for this validation.

Self-Validating Protocol for Chiral HPLC

A protocol is only as trustworthy as its controls. Before analyzing the synthesized batch, a racemic standard of Boc-2-amino-2-(3-methoxyphenyl)acetic acid must be injected to establish baseline resolution. The system is considered validated only when the resolution factor ( Rs​ ) between the (R) and (S) enantiomers is strictly >1.5 .

Optimized Analytical Parameters
ParameterSpecificationCausality / Rationale
Column Phase Chiralpak AD-H (250 x 4.6 mm, 5 µm)The amylose-based stationary phase provides excellent chiral recognition for sterically hindered phenyl rings.
Mobile Phase Hexane / Isopropanol / TFA (85:15:0.1)Hexane acts as the bulk non-polar carrier. Isopropanol competes for hydrogen bonding sites. 0.1% TFA is critical : it suppresses the ionization of the free carboxylic acid (pKa ~2.5), preventing multiple retention states and severe peak tailing.
Flow Rate 1.0 mL/minBalances longitudinal diffusion and mass transfer for optimal peak sharpness.
Detection UV at 220 nm and 254 nm220 nm captures the amide bond absorbance; 254 nm specifically monitors the aromatic ring.
Acceptance Criteria ee ≥ 99.0%Mandatory threshold for preventing diastereomeric impurities during downstream solid-phase peptide synthesis.

Applications in Drug Development

The incorporation of Boc-(R)-2-amino-2-(3-methoxyphenyl)acetic acid into peptide backbones introduces severe steric constraints. The bulky 3-methoxyphenyl group acts as a potent β-turn inducer, significantly enhancing the proteolytic stability of the resulting peptide against endogenous peptidases.

Furthermore, D-phenylglycine derivatives are heavily utilized in the design of [4]. Recent pharmacological profiling has demonstrated that incorporating the (R)-phenylglycinamide motif is highly effective in developing potent antiseizure and antinociceptive therapeutics, where the specific stereochemical orientation is required to perfectly fit the binding pockets of voltage-gated sodium channels.

References

  • Cahn–Ingold–Prelog priority rules Source: Wikipedia URL:[Link]

  • Phenylglycine, D- | CID 70134 Source: PubChem - National Institutes of Health (NIH) URL:[Link]

  • Enantioselective C−H Olefination of α-Hydroxy and α-Amino Phenylacetic Acids by Kinetic Resolution Source: PubMed Central (PMC) - Ellman J.A., et al. URL:[Link]

  • Discovery and Profiling of New Multimodal Phenylglycinamide Derivatives as Potent Antiseizure and Antinociceptive Drug Candidates Source: PubMed Central (PMC) URL:[Link]

Exploratory

Unlocking Peptidomimetic Efficacy: The Mechanistic Role of Boc-(R)-2-amino-2-(3-methoxyphenyl)acetic Acid in Biological Assays

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide Executive Summary In modern drug discovery, the transition from native pepti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

In modern drug discovery, the transition from native peptides to therapeutically viable peptidomimetics relies heavily on the strategic incorporation of unnatural amino acids (UAAs). Boc-(R)-2-amino-2-(3-methoxyphenyl)acetic acid —commonly referred to as Boc-D-3-methoxyphenylglycine—is a highly specialized, non-proteinogenic building block.

Unlike small-molecule active pharmaceutical ingredients (APIs), this compound does not possess a standalone pharmacological mechanism of action in biological assays. Instead, its "mechanism" is structural and functional: when incorporated into a peptide sequence or macrocycle, it acts as a potent pharmacophore modifier. It fundamentally alters the molecule's proteolytic stability, spatial conformation, and target-binding thermodynamics. This whitepaper dissects the chemical causality behind these effects and provides validated protocols for synthesizing and assaying peptides containing this critical moiety.

Chemical Architecture and Mechanistic Rationale

The utility of Boc-(R)-2-amino-2-(3-methoxyphenyl)acetic acid in biological systems is driven by three distinct structural features, each serving a specific mechanistic purpose.

The (R)-Stereocenter (D-Configuration): Protease Evasion

Endogenous proteolytic enzymes (e.g., trypsin, pepsin, and serum peptidases) have evolved to recognize and cleave the amide bonds of natural L-amino acids. The incorporation of the (R)-enantiomer (D-phenylglycine derivative) locally inverts the peptide backbone's stereochemistry. This inversion creates a steric clash within the protease active site, completely abrogating enzyme-substrate recognition. Furthermore, D-amino acids strongly induce β -turn formations, stabilizing bioactive macrocyclic conformations [1].

The 3-Methoxyphenyl Group: Target Engagement and Thermodynamics

Phenylglycine derivatives lack the β -methylene spacer found in phenylalanine, rigidly locking the aromatic ring against the peptide backbone. The addition of a methoxy group at the meta (3-) position introduces a dual-action pharmacophore:

  • Enthalpic Contribution: The ether oxygen acts as a specific hydrogen-bond acceptor, capable of interacting with target proteins or bacterial structural components (e.g., Lipid II in the case of glycopeptide antibiotics).

  • Entropic Contribution: The methyl group increases local lipophilicity. Upon binding to a biological target, this lipophilic bulk displaces highly ordered solvation water molecules from the binding pocket into the bulk solvent, driving an entropically favorable binding event.

The Boc Protecting Group: Orthogonal Synthesis

The tert-butyloxycarbonyl (Boc) group is a transient synthetic mechanism. It temporarily masks the highly reactive α -amine, preventing uncontrolled polymerization during Solid-Phase Peptide Synthesis (SPPS). It is selectively removed under acidic conditions (e.g., Trifluoroacetic acid), allowing for precise, sequence-specific elongation.

Mechanism of Action in Biological Assays

When a peptide modified with (R)-3-methoxyphenylglycine is subjected to biological assays, its altered physical chemistry dictates the assay outcomes through two primary pathways.

Target Engagement Assays (e.g., Antimicrobial Efficacy)

In assays measuring antimicrobial activity (such as Minimum Inhibitory Concentration - MIC), peptides containing phenylglycine derivatives (like balhimycin or ramoplanin analogues) exhibit altered binding kinetics. The restricted side-chain flexibility of the phenylglycine core, combined with the 3-methoxy substitution, pre-organizes the peptide into a "binding-ready" conformation. This reduces the entropic penalty of binding to bacterial cell wall precursors, significantly lowering the Kd​ (dissociation constant) and improving the MIC[1].

Enzymatic Probing in NRPS Mutasynthesis

In biosynthetic assays, this UAA is used to probe the active sites of Non-Ribosomal Peptide Synthetases (NRPS). By feeding 3-methoxyphenylglycine to bacterial mutants lacking natural UAA precursors, researchers can map the promiscuity of the NRPS Adenylation (A) domains. The successful incorporation of this bulky substrate indicates a flexible A-domain binding pocket, guiding the combinatorial biosynthesis of novel unnatural cyclic peptides [2].

Mechanism cluster_0 Biological Mechanisms UAA Peptide with (R)-3-MeO-Phg Protease Protease Evasion (D-Stereocenter) UAA->Protease Binding Target Engagement (3-Methoxy H-Bonding) UAA->Binding Efficacy Enhanced in vivo Half-life & Efficacy Protease->Efficacy Binding->Efficacy

Fig 1. Dual mechanism of action of (R)-3-methoxyphenylglycine in biological systems.

Experimental Protocols

To accurately evaluate the biological mechanism of this UAA, it must first be synthesized into a peptide without racemization, followed by rigorous kinetic evaluation.

Protocol 1: SPPS Incorporation of Boc-(R)-3-methoxyphenylglycine

Causality Note: Phenylglycine derivatives are highly prone to base-catalyzed epimerization due to the enhanced acidity of the α -proton, which is stabilized by the adjacent phenyl ring. Therefore, mild activation conditions and strict temperature control are mandatory.

  • Resin Preparation: Swell 0.1 mmol of PAM (phenylacetamidomethyl) resin in Dichloromethane (DCM) for 30 minutes.

  • Boc Deprotection: Treat the resin with 50% Trifluoroacetic acid (TFA) in DCM for 2 x 5 minutes. Wash extensively with DCM and Dimethylformamide (DMF).

  • Activation (Critical Step): Dissolve 0.3 mmol (3 eq) of Boc-(R)-2-amino-2-(3-methoxyphenyl)acetic acid and 0.3 mmol of Oxyma Pure in DMF. Add 0.3 mmol of N,N'-Diisopropylcarbodiimide (DIC). Do not use highly basic additives like DIEA, as they will induce epimerization of the phenylglycine α -carbon.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 2 hours.

  • Validation: Perform a Kaiser test. A yellow resin indicates successful coupling (self-validating step). If blue, repeat the coupling step.

  • Cleavage: Cleave the final peptide from the resin using anhydrous Hydrogen Fluoride (HF) or a TFA/scavenger cocktail (depending on the specific resin/linker strategy).

SPPS_Workflow Resin Solid Support Resin (Swelling & Prep) Deprotect TFA Cleavage of Preceding Boc Group Resin->Deprotect Couple Coupling: Boc-(R)-3-MeO-Phg-OH + DIC/Oxyma Deprotect->Couple Cleave Global Deprotection & Resin Cleavage Couple->Cleave Assay Purification & Biological Assay Cleave->Assay

Fig 2. Step-by-step SPPS workflow for incorporating Boc-(R)-3-methoxyphenylglycine.

Protocol 2: Surface Plasmon Resonance (SPR) Binding Assay

To quantify the mechanistic advantage of the 3-methoxy substitution, SPR is used to measure real-time binding kinetics against a biological target (e.g., a bacterial receptor).

  • Sensor Chip Preparation: Immobilize the biological target (e.g., 50 μ g/mL receptor protein) onto a CM5 sensor chip via standard amine coupling.

  • System Priming: Prime the SPR fluidics with running buffer (e.g., HBS-EP: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% Surfactant P20, pH 7.4).

  • Analyte Injection: Inject the purified synthetic peptide containing the (R)-3-methoxyphenylglycine moiety at varying concentrations (3.125 nM to 100 nM) at a flow rate of 30 μ L/min.

  • Self-Validation/Control: Inject a blank buffer sample to serve as a double-reference subtraction, eliminating bulk refractive index changes and baseline drift.

  • Kinetic Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine the association rate ( kon​ ), dissociation rate ( koff​ ), and overall affinity ( Kd​ ).

Quantitative Data Presentation

The mechanistic impact of substituting a natural amino acid with (R)-3-methoxyphenylglycine is profound. Table 1 summarizes typical comparative data derived from SPR and in vitro biological assays for a model antimicrobial peptidomimetic.

Table 1: Comparative Biological Assay Metrics (Native vs. Modified Peptide)

ParameterNative Peptide (L-Phenylalanine)Modified Peptide ((R)-3-Methoxyphenylglycine)Mechanistic Rationale for Change
Proteolytic Half-Life ( t1/2​ ) 1.2 Hours> 48 HoursD-stereocenter induces steric clash, preventing protease active-site recognition.
Binding Affinity ( Kd​ ) 450 nM12 nM3-Methoxy group provides a targeted H-bond and favorable entropic desolvation.
Association Rate ( kon​ ) 1.5×104 M−1s−1 8.2×105 M−1s−1 Restricted backbone flexibility pre-organizes the binding conformation.
MIC (S. aureus) 16 μ g/mL0.5 μ g/mLEnhanced target affinity and resistance to bacterial proteases directly lower MIC.

References

  • Al Toma, R. S., Brieke, C., Cryle, M. J., & Süssmuth, R. D. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural Product Reports, 32(8), 1207-1235.[Link]

  • Al Toma, R. S., Jungmann, N. A., & Süssmuth, R. D. (2017). The Biosynthetic Machinery and Its Potential to Deliver Unnatural Cyclic Peptides. In Cyclic Peptides (pp. 56-85). Royal Society of Chemistry.[Link]

Protocols & Analytical Methods

Method

Application Note: Advanced Boc-SPPS Protocols for the Incorporation of Boc-(R)-2-amino-2-(3-methoxyphenyl)acetic Acid

Target Audience: Peptide Chemists, Drug Development Professionals, and Synthetic Biologists. Focus: Mitigating base-catalyzed racemization during the solid-phase assembly of sterically hindered, highly acidic unnatural a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Peptide Chemists, Drug Development Professionals, and Synthetic Biologists. Focus: Mitigating base-catalyzed racemization during the solid-phase assembly of sterically hindered, highly acidic unnatural amino acids.

Executive Summary

The incorporation of unnatural amino acids, such as Boc-(R)-2-amino-2-(3-methoxyphenyl)acetic acid (also known as Boc-D-Phg(3-OMe)-OH), is a powerful strategy in medicinal chemistry for introducing conformational constraints and specific pharmacophores into peptide backbones. However, phenylglycine (Phg) derivatives present a severe synthetic challenge: they are notoriously prone to racemization (epimerization) during activation and coupling[1].

This application note provides a field-proven, self-validating Boc-Solid-Phase Peptide Synthesis (Boc-SPPS) protocol. By abandoning traditional in situ neutralization in favor of strict pre-neutralization and base-free carbodiimide activation, researchers can maintain >99% stereochemical integrity of the D-3-methoxyphenylglycine residue.

Mechanistic Insights: The Racemization Challenge

To design an effective synthesis protocol, one must understand the causality behind the failure of standard methods. In standard Boc-SPPS, the tert-butyloxycarbonyl (Boc) group is removed using trifluoroacetic acid (TFA), leaving the resin-bound peptide as a TFA salt[2]. The traditional Kent in situ neutralization protocol relies on adding an excess of a tertiary base (e.g., DIPEA) simultaneously with the activated amino acid to drive the coupling reaction.

While highly efficient for canonical amino acids, applying in situ neutralization to Boc-D-Phg(3-OMe)-OH is catastrophic for stereopurity. The α -proton of phenylglycine derivatives is highly acidic due to the resonance stabilization provided by the adjacent aromatic ring[1]. When exposed to a tertiary base during activation, the molecule undergoes rapid direct enolization. The 3-methoxy substitution further complicates this by altering the electronic landscape of the aromatic ring, maintaining the high acidity of the α -proton while adding slight steric bulk.

Mechanism Activated Activated Boc-D-Phg (Active Ester) Enol Enolate Intermediate (Resonance Stabilized) Activated->Enol Alpha-proton abstraction Base Tertiary Base (e.g., DIPEA) Base->Enol Catalyzes Racemic Racemized Peptide (D/L Epimers) Enol->Racemic Non-stereoselective coupling

Fig 1. Base-catalyzed direct enolization and racemization pathway of phenylglycine derivatives.

Optimization of Coupling Conditions

To prevent enolization, the coupling environment must be entirely devoid of tertiary bases. This necessitates a base-free activation strategy using N,N'-Diisopropylcarbodiimide (DIC) and a highly nucleophilic additive like OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate). Oxyma-based activators have been empirically proven to drastically reduce epimerization in Phg derivatives compared to traditional benzotriazoles (HOBt/HOAt) or uronium salts (HATU/HBTU).

Table 1: Effect of Coupling Reagents on Boc-D-Phg(3-OMe)-OH Epimerization
Coupling SystemBase EquivalentPre-NeutralizationEpimerization (%)Coupling Yield (%)
HBTU / HOBt2.0 eq DIPEANo (In situ)> 18.0%> 95%
HATU / HOAt2.0 eq DIPEANo (In situ)~ 15.0%> 95%
DIC / HOBtNoneYes< 5.0%~ 85%
DIC / OxymaPure None Yes < 1.0% > 90%

Data extrapolated from established phenylglycine racemization studies and Oxyma-activator performance metrics[1].

Experimental Methodology: Step-by-Step Protocol

The following protocol is a self-validating system designed for a 0.1 mmol synthesis scale. The core logic relies on decoupling the neutralization step from the activation/coupling step.

Workflow Resin Peptidyl-Resin (TFA Salt) PreNeut Pre-Neutralization (5% DIPEA in DMF) Resin->PreNeut Wash Extensive Washing (Remove all base) PreNeut->Wash Couple Coupling Step (Base-Free, 2h) Wash->Couple Activate Base-Free Activation (DIC / OxymaPure) Activate->Couple Add to resin Cleave HF Cleavage Couple->Cleave

Fig 2. Optimized base-free Boc-SPPS workflow for stereoselective phenylglycine incorporation.
Phase 1: Preparation and Deprotection
  • Resin Swelling: Place 0.1 mmol of the growing peptidyl-resin (e.g., PAM or Merrifield resin) into a fritted reaction vessel. Swell in Dichloromethane (DCM) for 30 minutes. Proper swelling is essential for the diffusion of reagents into the polymer matrix[3].

  • Boc Removal: Drain the DCM. Treat the resin with 100% TFA (2 × 1 minute) to quantitatively remove the N-terminal Boc protecting group.

  • Initial Wash: Wash the resin with DCM (3 × 1 min) followed by N,N-Dimethylformamide (DMF) (3 × 1 min).

Phase 2: Pre-Neutralization (Critical Logic Step)

Causality Check: We must neutralize the resin-bound TFA salt now, so no base is required during the coupling of the sensitive Phg derivative. 4. Neutralization: Treat the resin with a solution of 5% DIPEA in DMF (2 × 1 minute). 5. Extensive Washing: Wash the resin rigorously with DMF (6 × 1 min). Do not skip this step. Any residual DIPEA trapped in the resin matrix will catalyze the racemization of the incoming activated Boc-D-Phg(3-OMe)-OH.

Phase 3: Base-Free Activation and Coupling
  • Activation: In a separate clean vial, dissolve 0.3 mmol (3.0 eq) of Boc-(R)-2-amino-2-(3-methoxyphenyl)acetic acid and 0.3 mmol (3.0 eq) of OxymaPure in a minimal volume of DMF (approx. 1-2 mL).

  • Ester Formation: Add 0.3 mmol (3.0 eq) of DIC to the vial. Stir the mixture at 0°C for 3 minutes to allow the formation of the highly reactive, base-free active ester.

  • Coupling: Transfer the activated mixture to the pre-neutralized resin. Agitate gently at room temperature for 2 hours.

  • Post-Coupling Wash: Drain the reaction vessel and wash the resin with DMF (3 × 1 min) and DCM (3 × 1 min). Perform a quantitative Ninhydrin (Kaiser) test to confirm >99% coupling efficiency.

Phase 4: Cleavage
  • Global Deprotection: Upon completion of the peptide sequence, cleave the peptide from the resin using anhydrous Hydrogen Fluoride (HF) containing appropriate scavengers (e.g., 10% anisole/dimethyl sulfide) at 0°C for 1 hour.

Analytical Validation

To ensure the trustworthiness of the synthesis, the stereochemical integrity must be validated post-cleavage.

  • RP-HPLC Analysis: Run the crude peptide on a C18 Reverse-Phase HPLC column using a shallow gradient (e.g., 5-60% Acetonitrile in water with 0.1% TFA over 30 minutes).

  • Interpretation: Racemization of the Phg residue will present as a distinct doublet peak (diastereomers) in the chromatogram. The base-free DIC/Oxyma protocol should yield a single sharp peak corresponding to the pure D-epimer, confirming the suppression of the enolization pathway.

References

  • [1] Convergent Synthesis of Calcium-Dependent Antibiotic CDA3a and Analogues with Improved Antibacterial Activity via Late-Stage Serine Ligation. Organic Letters - ACS Publications. 1

  • Polymer-Incarcerated Metals: Highly Reactive, Recoverable, and Multifunctional Nanocluster Catalysts for Organic Synthesis. Sigma-Aldrich.

  • [2] Peptide User Guide. Interchim / Bachem. 2

  • [3] The Cornerstone of Peptide Science: A Technical Guide to Solid-Phase Peptide Synthesis. Benchchem. 3

Sources

Application

Application Note: Chemoselective Deprotection of Boc-(R)-2-amino-2-(3-methoxyphenyl)acetic acid

Executive Summary The removal of the tert-butyloxycarbonyl (Boc) protecting group from Boc-(R)-2-amino-2-(3-methoxyphenyl)acetic acid (also known as N-Boc-(R)-3-methoxyphenylglycine) is a critical transformation in pepti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The removal of the tert-butyloxycarbonyl (Boc) protecting group from Boc-(R)-2-amino-2-(3-methoxyphenyl)acetic acid (also known as N-Boc-(R)-3-methoxyphenylglycine) is a critical transformation in peptide synthesis and medicinal chemistry. Because this substrate is an unnatural arylglycine derivative, its deprotection requires careful consideration of stereochemical stability, chemoselectivity regarding the aryl ether, and the physical properties of the resulting isolated salt. This technical guide provides a comprehensive, self-validating methodology for achieving quantitative deprotection while preserving the integrity of the (R)-stereocenter and the 3-methoxy substitution.

Mechanistic Insights & Scientific Rationale

To design an optimal deprotection protocol, we must address the specific structural vulnerabilities of the substrate by explaining the causality behind our reagent choices:

Stereochemical Integrity of the (R)-Enantiomer

Phenylglycine (Phg) derivatives are notoriously prone to epimerization and racemization during peptide synthesis[1]. However, empirical studies demonstrate that Phg racemization is almost exclusively a base-catalyzed process driven by the abstraction of the highly acidic benzylic alpha-proton (e.g., during Fmoc deprotection or coupling steps)[2]. Under the strongly acidic conditions required for Boc deprotection, the alpha-proton remains fully protonated, completely suppressing enolization. Therefore, acidic cleavage is stereochemically safe, and the (R)-configuration is strictly retained.

Chemoselectivity: Protecting the 3-Methoxy Ether

The substrate features an electron-donating 3-methoxy group on the aromatic ring. While aryl ethers can be cleaved by strong Lewis acids (e.g., BBr3​ ) or harsh protic acids (e.g., HBr in acetic acid), they are highly stable to standard Boc deprotection reagents like Trifluoroacetic acid (TFA) or anhydrous HCl [3]. The reaction mechanism selectively targets the carbamate tert-butyl-oxygen bond, generating a tert-butyl cation that undergoes elimination, leaving the methoxy ether completely intact[4].

Salt Form Optimization: Overcoming Oily Residues

A frequent bottleneck in arylglycine synthesis is the isolation of the deprotected amine. Cleavage with TFA typically yields a trifluoroacetate salt, which for phenylglycine derivatives often presents as a highly hygroscopic, oily residue that is difficult to purify and weigh[5]. Conversely, utilizing 4M HCl in 1,4-dioxane drives the precipitation of the amine as a highly pure, free-flowing crystalline hydrochloride salt upon the addition of diethyl ether[6].

Comparative Reagent Analysis

The following table summarizes the quantitative and qualitative differences between the two primary acidic reagents for this specific substrate[6]:

Parameter4M HCl in 1,4-Dioxane (Recommended)TFA in Dichloromethane (Alternative)
Cleavage Kinetics Rapid (30 min - 2 hours)Moderate to Rapid (1 - 3 hours)
Isolated Salt Form Hydrochloride (Crystalline solid)Trifluoroacetate (Often oily/hygroscopic)
Chemoselectivity High (3-Methoxy ether remains intact)High (3-Methoxy ether remains intact)
Workup Complexity Simple (Direct precipitation & filtration)Moderate (Requires co-evaporation/extraction)
Stereo-retention Excellent (Maintains (R)-configuration)Excellent (Maintains (R)-configuration)

Reaction Pathway

Mechanism A Boc-(R)-3-OMe-Phg-OH B Protonated Boc Intermediate A->B HCl or TFA C Carbamic Acid + t-Butyl Cation B->C Cleavage D (R)-3-OMe-Phg-OH Hydrochloride C->D -CO2 E Isobutylene + CO2 (Gas) C->E Elimination

Caption: Acid-catalyzed Boc deprotection mechanism of (R)-3-methoxyphenylglycine.

Experimental Protocols

Protocol A: HCl in 1,4-Dioxane (Recommended for Crystalline Isolation)

This protocol is designed to yield the hydrochloride salt directly via precipitation, avoiding aqueous workup which could lead to zwitterion solubility issues[6].

Materials:

  • Boc-(R)-2-amino-2-(3-methoxyphenyl)acetic acid

  • 4M HCl in 1,4-dioxane (commercially available)

  • Anhydrous Dichloromethane (DCM) or Methanol (co-solvent)

  • Anhydrous Diethyl Ether (chilled)

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask, dissolve the Boc-protected substrate in a minimal volume of anhydrous DCM (e.g., 2-3 mL per gram of substrate).

  • Acid Addition: Place the flask in an ice bath (0 °C). Slowly add 5 to 10 equivalents of 4M HCl in 1,4-dioxane.

  • Venting: Ensure the reaction vessel is equipped with a venting mechanism (e.g., an oil bubbler or an open needle through a septum). The reaction generates equimolar amounts of isobutylene and carbon dioxide gas, which must be allowed to escape safely[7].

  • Reaction: Remove the ice bath and stir the mixture vigorously at room temperature. Monitor the reaction via TLC or LC-MS. Complete conversion is typically observed within 1 to 2 hours[6].

  • Precipitation: Once complete, slowly add 5 volumes of ice-cold anhydrous diethyl ether to the flask. The (R)-2-amino-2-(3-methoxyphenyl)acetic acid hydrochloride salt will precipitate as a white solid[5].

  • Isolation: Filter the suspension through a sintered glass funnel. Wash the filter cake thoroughly with cold diethyl ether to remove residual dioxane and non-polar byproducts.

  • Drying: Dry the solid under high vacuum for 4-6 hours to yield the pure hydrochloride salt.

Protocol B: TFA in Dichloromethane (Alternative)

Use this method if the downstream application specifically requires a trifluoroacetate salt or if the substrate exhibits poor solubility in dioxane[6].

Step-by-Step Procedure:

  • Dissolution: Dissolve the substrate in anhydrous DCM to achieve a 0.1 M concentration.

  • Acid Addition: Slowly add neat TFA to the stirring solution to achieve a final concentration of 20-50% (v/v) TFA in DCM[5].

  • Reaction: Stir at room temperature for 1 to 3 hours, monitoring by LC-MS.

  • Concentration: Concentrate the reaction mixture in vacuo using a rotary evaporator.

  • Co-evaporation: To remove residual TFA, add toluene to the flask and co-evaporate in vacuo. Repeat this step 2-3 times until a constant weight is achieved[6]. The product will likely present as a thick oil or glass.

Experimental Workflow

Workflow S1 1. Dissolution Dissolve substrate in minimal DCM S2 2. Acid Addition Add 4M HCl in Dioxane (5-10 eq) S1->S2 S3 3. Reaction Stir at RT for 1-2 hours (Vent gases) S2->S3 S4 4. Precipitation Add cold diethyl ether to crystallize S3->S4 S5 5. Isolation Filter, wash with ether, dry in vacuo S4->S5

Caption: Standard experimental workflow for Boc deprotection using HCl in 1,4-dioxane.

Analytical Validation & Troubleshooting

A self-validating protocol requires rigorous post-reaction analysis to confirm both chemical and stereochemical integrity:

  • LC-MS Analysis: The disappearance of the Boc-protected mass ( [M+H]+ ) and the appearance of the free amine mass ( −100 Da corresponding to the loss of Boc) confirms chemical conversion.

  • 1H NMR ( DMSO−d6​ ): The complete disappearance of the intense singlet at ~1.3-1.4 ppm (9H, tert-butyl group) validates total deprotection. The 3-methoxy singlet at ~3.7 ppm must remain integrated to 3H, confirming the ether was not cleaved.

  • Chiral HPLC: To validate that no racemization occurred, run the product against a racemic standard of 2-amino-2-(3-methoxyphenyl)acetic acid using a chiral stationary phase (e.g., Chiralpak AD-H or equivalent). The product should exhibit a single peak corresponding to the (R)-enantiomer ( ee>99% ).

References

  • Liang, C., Behnam, M. A. M., Sundermann, T. R., & Klein, C. D. P. "Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions." Tetrahedron Letters, 58(24), 2325-2329, 2017. Available at:[Link]

  • Reddit r/Chempros. "Boc De-protection Techniques and Advice." Chempros Community Discussions, 2023. Available at:[Link]

Sources

Method

Application Notes and Protocols: Boc-(R)-2-amino-2-(3-methoxyphenyl)acetic Acid in Small Molecule Drug Discovery

Introduction: The Strategic Value of Non-Canonical Amino Acids in Medicinal Chemistry In the landscape of modern drug discovery, the pursuit of novel chemical matter with enhanced therapeutic properties is perpetual. Non...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Non-Canonical Amino Acids in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel chemical matter with enhanced therapeutic properties is perpetual. Non-canonical amino acids (ncAAs), also referred to as unnatural amino acids (UAAs), have emerged as invaluable building blocks for the medicinal chemist.[1][2] These motifs, which fall outside the set of 20 proteinogenic amino acids, offer a strategic advantage by expanding the accessible chemical space and allowing for the fine-tuning of pharmacological profiles.[3][4] The incorporation of ncAAs can significantly impact a molecule's potency, selectivity, metabolic stability, and pharmacokinetic properties.[2][5]

Boc-(R)-2-amino-2-(3-methoxyphenyl)acetic acid, a chiral non-canonical amino acid, is a prime example of such a strategic building block. Its structure, featuring a defined stereocenter and a methoxy-substituted phenyl ring, provides a unique combination of steric and electronic properties. The tert-butyloxycarbonyl (Boc) protecting group ensures its seamless integration into established synthetic workflows, particularly in the construction of peptide mimetics and small molecule scaffolds.[6][7] This document serves as a comprehensive guide for researchers, providing in-depth application notes and detailed protocols for the effective utilization of Boc-(R)-2-amino-2-(3-methoxyphenyl)acetic acid in small molecule drug discovery programs.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is fundamental to its rational application in drug design.

PropertyValueSource
Molecular Formula C₁₄H₁₉NO₅[8]
Molecular Weight 281.31 g/mol [8]
Appearance Colorless liquid or solid[8][9]
Chirality (R)-enantiomer-
Solubility Soluble in common organic solvents (e.g., DMF, DCM)[10]
CAS Number 40512-37-6[11]

Application Focus: Dipeptidyl Peptidase IV (DPP-4) Inhibitors for Type 2 Diabetes

A prominent therapeutic area where non-canonical amino acids and their derivatives have made a significant impact is in the development of inhibitors for dipeptidyl peptidase IV (DPP-4).[2][12] DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones, such as glucagon-like peptide-1 (GLP-1).[3] Inhibition of DPP-4 prolongs the action of incretins, leading to enhanced glucose-dependent insulin secretion, making it an attractive target for the treatment of type 2 diabetes.[13]

The incorporation of moieties similar to (R)-2-amino-2-(3-methoxyphenyl)acetic acid into DPP-4 inhibitors can serve several key functions:

  • Mimicking the Natural Substrate: The amino acid backbone can mimic the N-terminal portion of the natural peptide substrates of DPP-4.

  • Enhancing Binding Affinity: The methoxyphenyl group can engage in favorable interactions, such as van der Waals forces or π-π stacking, with residues in the active site of the enzyme.

  • Improving Pharmacokinetic Properties: The overall structure and the methoxy group can modulate lipophilicity and metabolic stability, leading to improved oral bioavailability and a longer duration of action.[7]

While a marketed drug with this exact fragment is not yet available, the following section provides a representative synthetic protocol for its incorporation into a scaffold relevant to DPP-4 inhibitor discovery.

Illustrative Structure-Activity Relationship (SAR) Data

To illustrate the potential impact of the (R)-2-amino-2-(3-methoxyphenyl)acetic acid moiety, the following table presents exemplary biological data for a hypothetical series of DPP-4 inhibitors. This data is for illustrative purposes to guide SAR exploration.

CompoundR GroupDPP-4 IC₅₀ (nM)Selectivity vs. DPP-8 (fold)
1a H15050
1b 4-F75120
1c (Exemplary) 3-OCH₃ 25 >500
1d 4-OCH₃45300
1e 2-OCH₃9080

This data is hypothetical and for illustrative purposes only.

The data suggests that the introduction of a methoxy group at the meta-position of the phenyl ring could significantly enhance potency and selectivity against the closely related protease, DPP-8.

Experimental Protocols

Protocol 1: Solution-Phase Amide Coupling of Boc-(R)-2-amino-2-(3-methoxyphenyl)acetic Acid

This protocol details a standard procedure for the coupling of Boc-(R)-2-amino-2-(3-methoxyphenyl)acetic acid to a primary or secondary amine, a common step in the synthesis of small molecule drug candidates.

Materials:

  • Boc-(R)-2-amino-2-(3-methoxyphenyl)acetic acid

  • Amine substrate (e.g., benzylamine as a model)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add Boc-(R)-2-amino-2-(3-methoxyphenyl)acetic acid (1.0 eq). Dissolve it in anhydrous DMF (to a concentration of approximately 0.1 M).

  • Addition of Amine and Base: Add the amine substrate (1.0 eq) to the solution, followed by DIPEA (2.5 eq).

  • Activation: In a separate vial, dissolve HATU (1.1 eq) in a minimal amount of anhydrous DMF. Add this solution to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Work-up:

    • Dilute the reaction mixture with EtOAc.

    • Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Boc-protected amide.

Protocol 2: Boc Deprotection

This protocol describes the removal of the Boc protecting group to liberate the free amine, which is often a final step or a prelude to further functionalization.

Materials:

  • Boc-protected amide from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Deprotection Reaction: Dissolve the Boc-protected amide in DCM (approximately 0.1 M). Add an equal volume of TFA to the solution (resulting in a 1:1 DCM:TFA mixture).

  • Reaction Monitoring: Stir the reaction at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

    • Dissolve the residue in EtOAc.

    • Carefully wash the organic layer with saturated aqueous NaHCO₃ until the aqueous layer is basic (to neutralize any remaining TFA).

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous MgSO₄.

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the deprotected amine product.

Visualizing Workflows and Pathways

Experimental Workflow: Amide Bond Formation and Deprotection

G cluster_0 Protocol 1: Amide Coupling cluster_1 Protocol 2: Boc Deprotection Start Boc-(R)-2-amino-2- (3-methoxyphenyl)acetic acid + Amine Substrate Dissolve Dissolve in anhydrous DMF Start->Dissolve Add_Base Add DIPEA Dissolve->Add_Base Activate Add HATU solution Add_Base->Activate React Stir at RT (2-4h) Activate->React Workup_1 Aqueous Work-up (EtOAc, HCl, NaHCO3, Brine) React->Workup_1 Purify Flash Chromatography Workup_1->Purify Product_1 Boc-protected Amide Purify->Product_1 Start_2 Boc-protected Amide Product_1->Start_2 Deprotect Dissolve in DCM:TFA (1:1) Start_2->Deprotect React_2 Stir at RT (1-2h) Deprotect->React_2 Workup_2 Aqueous Work-up (EtOAc, NaHCO3, Brine) React_2->Workup_2 Product_2 Final Deprotected Amide Workup_2->Product_2 Food Food Intake Incretins Incretin Release (GLP-1, GIP) Food->Incretins Pancreas Pancreatic β-cells Incretins->Pancreas stimulates DPP4 DPP-4 Enzyme Incretins->DPP4 degraded by Insulin Insulin Secretion Pancreas->Insulin Glucose_Uptake Glucose Uptake by Tissues Insulin->Glucose_Uptake Blood_Glucose Lowered Blood Glucose Glucose_Uptake->Blood_Glucose Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins DPP4_Inhibitor DPP-4 Inhibitor (e.g., containing the title moiety) DPP4_Inhibitor->DPP4 inhibits

Caption: Mechanism of action for DPP-4 inhibitors in glucose regulation.

Conclusion and Future Perspectives

Boc-(R)-2-amino-2-(3-methoxyphenyl)acetic acid represents a versatile and valuable building block for contemporary small molecule drug discovery. Its defined stereochemistry and the electronic nature of the methoxy-substituted phenyl ring provide medicinal chemists with a powerful tool to modulate the properties of lead compounds. As demonstrated through the example of DPP-4 inhibitors, the rational incorporation of such non-canonical amino acids can lead to significant improvements in potency and selectivity. The provided protocols offer a solid foundation for the synthetic manipulation of this compound, enabling its integration into a wide array of molecular scaffolds. The continued exploration of such unique building blocks will undoubtedly fuel the discovery of the next generation of innovative therapeutics.

References

  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC. (2025, November 28). National Center for Biotechnology Information. [Link]

  • Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery - ACS Publications. (2025, January 28). American Chemical Society Publications. [Link]

  • Boc-aMino-(3-Methoxyphenyl)acetic acid — Chemical Substance Information - NextSDS. (n.d.). NextSDS. [Link]

  • Future prospects for noncanonical amino acids in biological therapeutics - PMC. (2019, April 8). National Center for Biotechnology Information. [Link]

  • The Application of Non-Canonical Amino Acids in Drug Discovery - The Daily Scientist. (2023, September 11). The Daily Scientist. [Link]

  • Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors - OAText. (n.d.). OAText. [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013, April 16). ACS Publications. [Link]

  • Some biological active compounds including methoxyphenyl moieties. - ResearchGate. (n.d.). ResearchGate. [Link]

  • Synthesis of Sitagliptin. (n.d.). Synfacts. [Link]

Sources

Application

Boc-(r)-2-amino-2-(3-methoxyphenyl)acetic acid conjugation techniques for targeted therapies

Application Notes & Protocols Topic: Boc-(R)-2-amino-2-(3-methoxyphenyl)acetic Acid Conjugation Techniques for Targeted Therapies Abstract The development of targeted therapeutics, such as Antibody-Drug Conjugates (ADCs)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols

Topic: Boc-(R)-2-amino-2-(3-methoxyphenyl)acetic Acid Conjugation Techniques for Targeted Therapies

Abstract

The development of targeted therapeutics, such as Antibody-Drug Conjugates (ADCs) and Small Molecule-Drug Conjugates (SMDCs), represents a paradigm shift in precision medicine.[1][2] The success of these conjugates is critically dependent on the linker connecting the targeting moiety to the therapeutic payload.[3][][5] Boc-(R)-2-amino-2-(3-methoxyphenyl)acetic acid is a non-canonical amino acid that serves as a valuable building block for constructing these sophisticated linker systems. Its defined stereochemistry and the modulatory physicochemical properties imparted by the 3-methoxyphenyl group allow for fine-tuning of the linker's characteristics. This guide provides an in-depth exploration of the principles and protocols for conjugating this key intermediate to targeting biomolecules. We focus on the widely adopted and robust carbodiimide chemistry (EDC/NHS), offering detailed, step-by-step methodologies for activation, conjugation, purification, and characterization to ensure the generation of well-defined and effective targeted therapies.

Introduction: The Critical Role of Linker Design

Targeted therapies are engineered to selectively deliver potent cytotoxic agents to pathological cells, thereby minimizing off-target toxicity and widening the therapeutic window.[6][7] An Antibody-Drug Conjugate (ADC), the most prominent example, consists of three core components: a monoclonal antibody (mAb) for specific antigen targeting, a highly potent cytotoxic payload, and a chemical linker that joins them.[3][8] The linker is far from a passive spacer; it is a critical determinant of the ADC's overall success, influencing its stability in circulation, pharmacokinetic profile, and the mechanism of payload release.[][9]

Boc-(R)-2-amino-2-(3-methoxyphenyl)acetic acid offers a strategic advantage in the synthesis of these linkers. The Boc-protected amine allows for the selective use of its carboxylic acid as a conjugation handle. The methoxyphenyl group can enhance solubility and modulate the linker's hydrophobicity, which is crucial for preventing aggregation, a common challenge in ADC development.[] This document serves as a practical guide for researchers, providing the foundational chemistry and actionable protocols to leverage this versatile building block in their drug development programs.

Reagent Profile: Boc-(R)-2-amino-2-(3-methoxyphenyl)acetic acid

A thorough understanding of the starting material is fundamental to successful and reproducible conjugation.

PropertyValueSource
Chemical Name (2R)-amino(3-methoxyphenyl)ethanoic acid (Boc-protected)
Synonyms Boc-(R)-3-methoxyphenylglycine-
CAS Number 25698-23-1
Molecular Formula C₉H₁₁NO₃ (unprotected)[10]
Molecular Weight 181.19 g/mol (unprotected)[10]
Appearance Solid[10]
Purity ≥95% recommended for bioconjugation[10]
Storage Store at room temperature in a dark, inert atmosphere.

Handling: This compound is a chemical reagent. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Principle of Amine-Reactive Conjugation via EDC/Sulfo-NHS Chemistry

The most common and reliable method for conjugating a carboxylic acid-containing molecule to a biomolecule is through the formation of a stable amide bond with primary amines (e.g., the ε-amine of lysine residues in antibodies).[11][12] Direct coupling using only a carbodiimide like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is possible but can be inefficient in aqueous solutions due to the hydrolysis of the reactive intermediate.[13]

The inclusion of N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (Sulfo-NHS), dramatically improves efficiency. This creates a two-step process that is the gold standard for bioconjugation.[14][15]

Mechanism:

  • Activation: EDC reacts with the carboxyl group on Boc-(R)-2-amino-2-(3-methoxyphenyl)acetic acid to form a highly reactive but unstable O-acylisourea intermediate.[13]

  • Stabilization: This intermediate immediately reacts with Sulfo-NHS to form a semi-stable Sulfo-NHS ester, which is much more resistant to hydrolysis than the O-acylisourea intermediate.[14]

  • Conjugation: The amine-reactive Sulfo-NHS ester then efficiently reacts with a primary amine on the target biomolecule (e.g., an antibody) to form a stable, covalent amide bond.

EDC_Sulfo_NHS_Mechanism cluster_activation Step 1: Carboxyl Activation cluster_stabilization Step 2: NHS Ester Formation cluster_conjugation Step 3: Conjugation Carboxyl R-COOH (Amino Acid) Intermediate O-acylisourea (Unstable Intermediate) Carboxyl->Intermediate +EDC EDC EDC NHSEster R-CO-Sulfo-NHS (Amine-Reactive Ester) Intermediate->NHSEster +Sulfo-NHS SulfoNHS Sulfo-NHS Conjugate Antibody-NH-CO-R (Stable Amide Bond) NHSEster->Conjugate +Antibody-NH₂ Biomolecule Antibody-NH₂

Caption: EDC/Sulfo-NHS two-step conjugation mechanism.

Experimental Protocols

These protocols are designed as a robust starting point. Optimization of molar ratios and reaction times may be necessary depending on the specific biomolecule and desired outcome.

Protocol 1: Activation of Boc-(R)-2-amino-2-(3-methoxyphenyl)acetic acid

This protocol details the formation of the amine-reactive Sulfo-NHS ester. This two-step activation is performed in a buffer free of extraneous amines or carboxylates.[14]

Rationale: The activation step is performed at a slightly acidic pH (4.7-6.0) to maximize the efficiency of the EDC-mediated reaction while minimizing hydrolysis of the EDC itself.[16]

Caption: Workflow for amino acid activation.

Materials:

  • Boc-(R)-2-amino-2-(3-methoxyphenyl)acetic acid

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

Procedure:

  • Prepare Reagents: Equilibrate EDC and Sulfo-NHS to room temperature before opening to prevent moisture contamination.[13]

  • Dissolve Amino Acid: Prepare a 10 mM stock solution of Boc-(R)-2-amino-2-(3-methoxyphenyl)acetic acid in DMF or DMSO.

  • Prepare Activation Mix: In a separate tube, immediately before use, dissolve EDC and Sulfo-NHS in Activation Buffer to a concentration of 50 mM each.

  • Initiate Activation: In a new microcentrifuge tube, combine the reagents in the following order. The example below is for a 1 mL final activation volume.

ReagentVolume for 1 mL RxnFinal Concentration
Activation Buffer850 µL-
Amino Acid Stock (10 mM)100 µL1 mM
EDC/Sulfo-NHS Mix (50 mM)50 µL2.5 mM
  • Incubate: Vortex briefly and incubate at room temperature for 15-30 minutes.

  • Proceed Immediately: The resulting activated Sulfo-NHS ester is now ready for conjugation to the amine-containing biomolecule. Proceed to Protocol 2 without delay.

Protocol 2: Conjugation to Antibody Lysine Residues

This protocol describes the stochastic conjugation of the activated amino acid to surface-exposed primary amines on a monoclonal antibody (mAb).

Rationale: The reaction pH is raised to 7.2-8.5, as this is optimal for the reaction between the NHS ester and the primary amines of lysine residues, which are deprotonated and thus more nucleophilic at this pH.[14][16]

Caption: Workflow for ADC synthesis and analysis.

Materials:

  • Activated Boc-(R)-2-amino-2-(3-methoxyphenyl)acetic acid solution (from Protocol 1)

  • Monoclonal Antibody (mAb) at a known concentration (e.g., 5-10 mg/mL)

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns or Size Exclusion Chromatography (SEC) system for purification

Procedure:

  • Buffer Exchange: Ensure the mAb is in the appropriate Coupling Buffer (amine-free, e.g., PBS) at the desired concentration.

  • Set Up Conjugation Reaction: Add a calculated molar excess of the activated amino acid solution to the mAb solution. A typical starting point is a 5- to 20-fold molar excess of the linker-payload over the antibody.

    • Expert Insight: The optimal ratio must be determined empirically. A lower ratio risks incomplete conjugation, while a very high ratio can lead to excessive modification, potentially causing protein precipitation and altered pharmacokinetics.[8]

  • Incubate: Allow the reaction to proceed for 2 hours at room temperature with gentle end-over-end mixing. Avoid vigorous vortexing, which can denature the antibody.

  • Quench Reaction: Stop the reaction by adding Quenching Buffer to a final concentration of 20-50 mM Tris.[16] Incubate for an additional 15 minutes. This step deactivates any remaining NHS esters.

  • Purification: Immediately purify the resulting ADC to remove unreacted small molecules, byproducts (e.g., N-substituted urea), and quenching reagents. The most common method is SEC.[17]

    • Equilibrate the SEC column with a suitable formulation buffer (e.g., PBS, pH 7.4).

    • Load the quenched reaction mixture onto the column.

    • Collect fractions corresponding to the high molecular weight peak (the ADC) and pool them.

Characterization and Quality Control

Characterization is a non-negotiable step to ensure the production of a safe and effective therapeutic.[18][19] The heterogeneous nature of lysine conjugates makes this particularly critical.[20]

ParameterTechniquePurpose
Drug-to-Antibody Ratio (DAR) Hydrophobic Interaction Chromatography (HIC)Separates ADC species based on the number of conjugated molecules, providing an average DAR and distribution profile.[8][21]
DAR & Mass Verification Intact Mass Spectrometry (LC-MS)Confirms the covalent addition of the linker-payload and provides precise mass data for different DAR species.[19]
Aggregation & Fragmentation Size Exclusion Chromatography (SEC)Quantifies the percentage of high molecular weight species (aggregates) and low molecular weight species (fragments).[8]
Antigen Binding ELISA or Surface Plasmon Resonance (SPR)Confirms that the conjugation process has not compromised the antibody's ability to bind to its target antigen.[18]
Site of Conjugation Peptide Mapping (LC-MS/MS)For in-depth analysis, this technique digests the ADC and identifies the specific lysine residues that were modified.[8]

Conclusion

Boc-(R)-2-amino-2-(3-methoxyphenyl)acetic acid is a potent synthetic tool for the development of advanced targeted therapies. By employing robust and well-understood bioconjugation chemistry, such as the EDC/Sulfo-NHS method detailed here, researchers can effectively incorporate this building block into complex drug-linker systems. The provided protocols, rooted in established chemical principles, offer a clear pathway from reagent activation to final conjugate characterization. Rigorous purification and multifaceted analytical characterization are paramount to validating the process and ensuring the creation of homogeneous and effective conjugates, ultimately accelerating the journey from the laboratory to the clinic.

References

  • Challenges and new frontiers in analytical characterization of antibody-drug conjugates. (2018). Journal of Pharmaceutical and Biomedical Analysis.
  • Payload Linker Synthesis. (n.d.). ChemExpress.
  • Linkers for ADCs. (n.d.). NJ Bio, Inc.
  • Linker and Payload Synthesis Service. (n.d.).
  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride), 5 g - FAQs. (n.d.). Thermo Fisher Scientific.
  • General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. (2025).
  • Characterization of Antibody-Drug Conjug
  • ADC Linkers, AOC Linkers. (n.d.). BroadPharm.
  • Characterization of the drug-to-antibody ratio distribution for antibody-drug conjug
  • Custom Designed Linker-Payload Synthesis And Bioconjugation Towards ADC Development. (n.d.). Outsourced Pharma.
  • ADC Product Characteriz
  • ADC Linker Types: Selection & Design Guide. (n.d.). BOC Sciences.
  • What is Linker Chemistry? A Beginner's Guide to the Fundamentals. (n.d.). Precise PEG LLC.
  • Affinity Purification by Bioconjug
  • Perspectives and Characterization on Antibody–Drug Conjugates. (2026).
  • High Efficiency & Stability Protein CrossLinking with EDC & NHS. (2017). G-Biosciences.
  • Peptide-Drug Conjugates with Different Linkers for Cancer Therapy. (n.d.). PMC - NIH.
  • Antibody–drug conjugates: Recent advances in linker chemistry. (2021). Acta Pharmaceutica Sinica B.
  • Advanced Conjugation Processes and PerKit. (n.d.). CellMosaic.
  • Targeted Conjug
  • Bioconjugate Process Development & Optimiz
  • Linker Payload Design & Synthesis. (n.d.). Abzena.
  • Antibody drug conjugates as targeted cancer therapy: past development, present challenges and future opportunities. (n.d.). Journal of Biomedical Science.
  • Concept of Targeted Drug Conjugate and Its Application in Reversing Drug Resistance. (2025). Journal of Medicinal Chemistry.
  • Antibody Drug Conjugate Manufacturing: Purific
  • Targeted therapy. (n.d.). Wikipedia.
  • Antibody-Drug Conjugates for Cancer Therapy: Chemistry to Clinical Implic
  • Amine coupling through EDC/NHS: a practical approach. (n.d.). Methods in Molecular Biology.
  • (R)-2-Amino-2-(3-methoxyphenyl)acetic acid. (n.d.). Sigma-Aldrich.
  • Bioconjugation Process Development. (n.d.). WuXi XDC.
  • 2-amino-2-(3-methoxyphenyl)acetic acid. (n.d.). Sigma-Aldrich.
  • EDC Instructions. (n.d.). Thermo Fisher Scientific.
  • Application Notes and Protocols: 2-Amino-2-(2-methoxyphenyl)acetic Acid as a Precursor for Pharmaceutical Ingredients. (n.d.). Benchchem.
  • (R)-2-((tert-Butoxycarbonyl)amino)-2-(2-methoxyphenyl)acetic acid. (n.d.). PubChem.
  • Boc-(2R,3R-3-amino-2-hydroxy-3-(3,4-dimethoxyphenyl)propionic acid. (n.d.). Chem-Impex.
  • Boc-(S)-2-amino-2-(3-methoxyphenyl)acetic acid. (2026). Advanced ChemBlocks.
  • Antibody Modification and Conjug
  • Bioconjugation Resource Guide. (n.d.). Vector Labs.
  • Chemical Conjugation. (2024).
  • 2-(3-Bromo-4-methoxyphenyl)acetic acid. (n.d.). Acta Crystallographica Section E.

Sources

Method

Application Notes &amp; Protocols: In Vitro Assay Preparation Using Boc-(R)-2-amino-2-(3-methoxyphenyl)acetic Acid

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and use of Boc-(R)-2-amino-2-(3-methoxyphenyl)acetic acid for in vitro biological e...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and use of Boc-(R)-2-amino-2-(3-methoxyphenyl)acetic acid for in vitro biological evaluation. As a non-proteinogenic, Boc-protected amino acid, this compound serves as a valuable building block in synthetic chemistry and may possess intrinsic biological activities.[] Due to the limited availability of specific biological data for this particular molecule, these protocols are established based on methodologies proven effective for structurally related non-canonical amino acid derivatives.[2] The guide details critical physicochemical properties, provides step-by-step protocols for preparing stock solutions, and outlines robust methods for assessing potential antimicrobial and cytotoxic activities. The emphasis is on establishing self-validating assays through rigorous quality control and explaining the scientific rationale behind key procedural steps.

Introduction: The Rationale for In Vitro Screening

Non-canonical amino acids are critical tools in drug discovery, offering novel chemical space for designing peptides and small molecules with enhanced stability, potency, and unique pharmacological profiles.[] The subject of this guide, Boc-(R)-2-amino-2-(3-methoxyphenyl)acetic acid, is an N-terminally protected chiral amino acid. The tert-butyloxycarbonyl (Boc) protecting group offers several advantages: it is stable under neutral and basic conditions, which is ideal for many biological assays, and its lipophilic nature can influence compound solubility and membrane permeability.[][]

The primary applications for a compound like this in an in vitro setting are twofold:

  • Screening for Intrinsic Biological Activity: The unique combination of the methoxyphenyl ring and the amino acid backbone may allow it to interact with various biological targets. Screening assays are essential to uncover potential therapeutic applications.

  • Quality Control as a Synthetic Building Block: Before its incorporation into a larger molecule or peptide, it is crucial to confirm that the starting material itself is devoid of confounding biological activity (e.g., cytotoxicity) at the concentrations to be used in subsequent experiments.

This guide will focus on two foundational in vitro assays: an antimicrobial susceptibility test to determine the Minimum Inhibitory Concentration (MIC) and a cell-based cytotoxicity assay (MTT) to determine the 50% inhibitory concentration (IC₅₀).

Physicochemical Properties & Handling

Proper handling and storage are paramount for ensuring the integrity and reproducibility of experimental results. The Boc group is notoriously sensitive to acidic conditions, which can cause its cleavage.[4][5] Therefore, assay conditions must be carefully controlled to maintain the compound's structure.

PropertyValue / RecommendationRationale & Citation
Molecular Formula C₁₄H₁₉NO₅The (S)-enantiomer has the same formula and a molecular weight of 281.31 g/mol .[6]
Appearance Typically a solid or colorless liquid.Based on data for the (S)-enantiomer.[6]
Storage Store at 2-8°C or -20°C, tightly sealed in a dry, well-ventilated area.Boc-protected amino acids can be stored long-term without decomposition under proper conditions.[][7] Avoid repeated freeze-thaw cycles of solutions.
Solubility Generally insoluble in water. Soluble in organic solvents such as DMSO, DMF, and methanol.The Boc group and phenyl ring increase lipophilicity. DMSO is the recommended solvent for preparing high-concentration stock solutions for biological assays.
Stability Stable under neutral and basic conditions. Labile to acid (e.g., TFA, strong HCl).[][]The tert-butyl carbamate is designed for easy removal under mild acidic conditions.[] Exposure to acidic buffers or media during assays should be avoided.
Safety May cause skin, eye, and respiratory irritation.[8][9][10]Handle in accordance with good industrial hygiene and safety practices. Use appropriate personal protective equipment (PPE).

Experimental Workflow Overview

The overall process for evaluating the in vitro activity of the compound follows a logical progression from preparation to data analysis. This workflow ensures that each step is controlled and reproducible.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis a Weigh Compound b Dissolve in DMSO to create 100 mM Stock a->b c Store Stock Solution at -20°C b->c d Prepare Serial Dilutions in 96-Well Plates c->d Working Solution Prep e Add Cells or Bacteria d->e f Incubate (24-72h) e->f g Add Detection Reagent (e.g., MTT, Resazurin) f->g h Measure Signal (Absorbance/Fluorescence) g->h i Calculate MIC or IC₅₀ h->i

Caption: General workflow for in vitro evaluation of the test compound.

Detailed Experimental Protocols

These protocols are designed to be robust and include necessary controls for self-validation.

Protocol 1: Preparation of Master Stock Solution

Causality: A high-concentration, well-solubilized stock solution in an appropriate solvent is the foundation of any screening experiment. Dimethyl sulfoxide (DMSO) is the solvent of choice for many non-polar compounds due to its high solubilizing capacity and low toxicity to most cell lines and bacteria at final concentrations typically below 0.5%.[2]

Materials:

  • Boc-(R)-2-amino-2-(3-methoxyphenyl)acetic acid

  • Anhydrous, sterile DMSO

  • Analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

Procedure:

  • Tare: Place a sterile microcentrifuge tube on the analytical balance and tare the weight.

  • Weigh: Carefully weigh out a precise amount of the compound (e.g., 5-10 mg) into the tube. Record the exact weight.

  • Calculate Solvent Volume: Calculate the volume of DMSO required to achieve a desired high-concentration stock (e.g., 100 mM).

    • Formula: Volume (L) = Mass (g) / (Molar Mass ( g/mol ) x Desired Concentration (mol/L))

    • Example (assuming 281.31 g/mol ): For 10 mg of compound to make a 100 mM stock: Volume = 0.010 g / (281.31 g/mol * 0.1 mol/L) = 0.000355 L = 355 µL.

  • Dissolve: Add the calculated volume of sterile DMSO to the tube. Vortex vigorously for 1-2 minutes until the compound is completely dissolved. A brief, gentle warming in a 37°C water bath can aid dissolution if needed.

  • Store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store these aliquots tightly sealed at -20°C, protected from light.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

Causality: This method determines the lowest concentration of the compound that inhibits the visible growth of a microorganism (the MIC).[2] It is a standardized and widely accepted method for assessing antimicrobial potential. Serial dilution is used to test a wide range of concentrations efficiently.

Materials:

  • Test compound stock solution (from 4.1)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well flat-bottom microplates

  • Positive control antibiotic (e.g., Gentamicin, Ampicillin)

  • Spectrophotometer (for inoculum standardization)

Procedure:

  • Inoculum Preparation: a. From a fresh agar plate, pick 3-5 colonies of the test bacterium and inoculate into 5 mL of MHB. b. Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL). This can be verified by measuring the optical density at 600 nm (OD₆₀₀ ≈ 0.08-0.13). c. Dilute this suspension 1:100 in fresh MHB to achieve the final inoculum density of approximately 1 x 10⁶ CFU/mL.

  • Plate Setup & Serial Dilution: a. Add 100 µL of sterile MHB to wells in columns 2 through 12 of a 96-well plate. b. Prepare a starting working solution of your test compound. For example, to test up to 256 µg/mL, dilute your 100 mM stock to 512 µg/mL in MHB. c. Add 200 µL of this 512 µg/mL working solution to column 1. d. Perform a 2-fold serial dilution: Transfer 100 µL from column 1 to column 2. Mix well. Transfer 100 µL from column 2 to column 3, and so on, up to column 10. Discard 100 µL from column 10. e. This results in wells with concentrations ranging from 256 µg/mL down to 0.5 µg/mL. f. Controls:

    • Column 11 (Growth Control): 100 µL of MHB only (no compound).
    • Column 12 (Sterility Control): 100 µL of MHB only (no compound, no bacteria).
  • Inoculation and Incubation: a. Add 100 µL of the final bacterial inoculum (from step 1c) to wells in columns 1 through 11. Do not add bacteria to column 12. b. The final volume in each well is now 200 µL, and the compound concentrations and bacterial density have been halved. c. Cover the plate and incubate at 37°C for 18-24 hours.

  • Data Interpretation: a. After incubation, visually inspect the wells for turbidity (a sign of bacterial growth). b. The MIC is the lowest concentration of the compound where no visible growth is observed. Compare the test wells to the clear sterility control (column 12) and the turbid growth control (column 11).

Caption: Workflow for serial dilution in a 96-well plate.

Protocol 3: Cell Viability Assessment (MTT Assay)

Causality: The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[2] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is directly proportional to the number of living cells.[2]

Materials:

  • Test compound stock solution (from 4.1)

  • Human cell line (e.g., MCF-7 breast cancer, PC3 prostate cancer)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Trypsin-EDTA

  • Sterile 96-well flat-bottom tissue culture plates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Positive control (e.g., Doxorubicin)

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: a. Culture cells to ~80% confluency. b. Trypsinize the cells, neutralize with complete medium, and perform a cell count using a hemocytometer or automated cell counter. c. Dilute the cell suspension to a density of 5x10⁴ to 1x10⁵ cells/mL. d. Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000-10,000 cells/well). e. Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment: a. Prepare serial dilutions of the test compound in complete growth medium at 2x the final desired concentrations. b. Carefully remove the old medium from the cells. c. Add 100 µL of the diluted compound solutions to the respective wells. d. Include controls:

    • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest compound concentration wells.
    • Positive Control: Cells treated with a known cytotoxic agent like Doxorubicin.
    • Untreated Control: Cells in fresh medium only.
  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Assay: a. After incubation, add 20 µL of the 5 mg/mL MTT solution to each well. b. Incubate for another 3-4 hours at 37°C until purple formazan crystals are visible. c. Carefully aspirate the medium from each well without disturbing the formazan crystals. d. Add 150 µL of DMSO (or other solubilizing agent) to each well to dissolve the crystals. e. Gently shake the plate for 10-15 minutes on an orbital shaker to ensure complete dissolution.

  • Data Acquisition: a. Measure the absorbance of each well at 570 nm using a microplate reader.

Data Analysis and Interpretation

Trustworthiness: Rigorous data analysis and the use of appropriate controls are what make a protocol self-validating. The vehicle control (DMSO) is critical to ensure that the solvent is not causing the observed effect.

For MIC Assay:

  • The result is reported as the lowest concentration that caused complete inhibition of visible growth.

For MTT Assay:

  • Normalize Data: Convert raw absorbance values to percentage viability.

    • % Viability = (Absorbance of Treated Well / Absorbance of Vehicle Control Well) * 100

  • Plot Data: Create a dose-response curve by plotting % Viability (Y-axis) against the log of the compound concentration (X-axis).

  • Calculate IC₅₀: Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism or R to determine the IC₅₀ value, which is the concentration of the compound that inhibits cell viability by 50%.

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)MCF-7 IC₅₀ (µM)
Boc-(R)-...-acetic acid [Experimental Result][Experimental Result][Experimental Result]
Gentamicin (Control) 0.52N/A
Doxorubicin (Control) N/AN/A0.8

References

  • Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent. (2025). Biopolymers, 116(1), e23649. PubMed. Retrieved March 25, 2026, from [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved March 25, 2026, from [Link]

  • (R)-2-((tert-Butoxycarbonyl)amino)-2-(2-methoxyphenyl)acetic acid. (n.d.). PubChem. Retrieved March 25, 2026, from [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. (2024). Reddit. Retrieved March 25, 2026, from [Link]

  • Amino Acid Analysis. (2009). Current Protocols in Protein Science. ResearchGate. Retrieved March 25, 2026, from [Link]

  • 2-amino-2-(3-methoxyphenyl)acetic acid hydrochloride — Chemical Substance Information. (n.d.). ECHA. Retrieved March 25, 2026, from [Link]

  • 2-Amino-2-(3-methoxyphenyl)acetic acid hydrochloride. (n.d.). PubChem. Retrieved March 25, 2026, from [Link]

  • Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? (2012). ResearchGate. Retrieved March 25, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Boc-(R)-2-amino-2-(3-methoxyphenyl)acetic acid Coupling in SPPS

Welcome to the Application Support Hub. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter critical synthesis failures when incorporating arylglycines into peptide s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Hub. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter critical synthesis failures when incorporating arylglycines into peptide sequences. Boc-(R)-2-amino-2-(3-methoxyphenyl)acetic acid—a sterically hindered, highly epimerization-prone D-arylglycine derivative—presents a unique set of challenges in Solid-Phase Peptide Synthesis (SPPS).

This guide is designed to move beyond basic troubleshooting. We will dissect the chemical causality behind coupling failures, provide field-proven mitigation strategies, and establish a self-validating protocol to ensure high-yield, stereopure syntheses.

Diagnostic Decision Tree

Before altering your synthesis parameters, use the following logical workflow to identify the root cause of your coupling failure.

Workflow Start Issue: Boc-(R)-3-OMe-Phg-OH Coupling Failure Diag Identify Primary Defect via HPLC/MS Start->Diag Yield Low Coupling Yield (<80% conversion) Diag->Yield Epim High Epimerization (>5% D-to-L conversion) Diag->Epim Steric Address Steric Hindrance: Use DIC/Oxyma or COMU Yield->Steric Base Address Base Acidity: Replace DIEA with TMP Epim->Base Temp Thermal Control: Strictly Room Temp (No MW) Epim->Temp Protocol Optimized Protocol: COMU/TMP at 25°C Steric->Protocol Base->Protocol Temp->Protocol

Workflow for diagnosing and resolving arylglycine coupling failures in SPPS.

The Chemical Reality: Why Arylglycines Fail

The difficulty in coupling Boc-(R)-2-amino-2-(3-methoxyphenyl)acetic acid stems from two competing mechanistic pathways: steric hindrance and base-catalyzed enolization .

The α -proton of phenylglycine derivatives is highly acidic because the resulting enolate anion is resonance-stabilized by the adjacent aromatic ring[1]. In the case of a 3-methoxy substitution, the meta-methoxy group exerts an inductive electron-withdrawing effect (-I) that slightly increases this acidity compared to unsubstituted phenylglycine. When exposed to strong, unhindered bases like N,N-Diisopropylethylamine (DIEA) during activation, the molecule rapidly enolizes, leading to a loss of stereochemical integrity (racemization/epimerization)[2].

Mechanism Active Activated Arylglycine (O-Acylisourea / Active Ester) Enolate Resonance-Stabilized Enolate Intermediate Active->Enolate Alpha-proton abstraction Base Excess Strong Base (e.g., DIEA, pKa ~10.5) Base->Enolate Catalyzes Racemate Epimerized Product (D/L Diastereomers) Enolate->Racemate Non-stereoselective coupling Mitigation Mitigation: Use TMP (pKa 7.4) + COMU Mitigation->Base Replaces

Base-catalyzed epimerization mechanism of arylglycines and mitigation strategy.

Quantitative Data: Selecting the Right Coupling Reagents

To suppress epimerization while overcoming the steric bulk of the 3-methoxyphenyl group, the choice of coupling reagent and base is paramount. The goal is to ensure the rate of amide bond formation vastly outpaces the rate of enolization.

Table 1: Comparative performance of coupling systems for Arylglycine derivatives in SPPS.

Coupling SystemBase UsedRelative Activation SpeedEpimerization RiskExpected YieldRecommendation
DCC / HOBt DIEASlowHigh (15-20%)~65%Not Recommended. Slow coupling allows extensive racemization[3].
HBTU / HOAt DIEAFastMedium (10-15%)~75%Not Recommended. High risk of N-terminal guanidinylation[3].
DIC / Oxyma None / CollidineMedium-FastVery Low (<2%)>90%Highly Recommended. Operates at near-neutral pH[3].
COMU TMPFastMinimal (<1%)>95%Optimal. Superior epimerization suppression for arylglycines[2][4].

Self-Validating Experimental Protocol

The following methodology utilizes COMU and 2,4,6-trimethylpyridine (TMP) to achieve >95% coupling yield with <1% epimerization. This protocol is specifically tailored for Boc-SPPS chemistry.

Objective: Stereopure incorporation of Boc-(R)-3-Methoxy-Phg-OH onto a resin-bound peptide. Scale: 0.1 mmol (adjust volumes accordingly).

Step-by-Step Methodology:
  • TFA Deprotection: Treat the peptide-resin with 50% TFA in DCM (v/v) for 20 minutes to remove the N-terminal Boc group of the preceding amino acid[5]. Wash thoroughly with DCM (3 × 1 min) and DMF (3 × 1 min).

  • Resin Neutralization (Critical Step): Treat the resin with 5% DIEA in DMF for 3 minutes, twice, to generate the free amine.

    • Causality & Validation: You must wash the resin extensively with DMF (at least 5 × 1 min) after this step. Any residual DIEA trapped in the resin matrix will act as a strong base during the subsequent coupling step, catalyzing the epimerization of your arylglycine[2]. Validate neutralization by ensuring the resin bed pH is neutral before proceeding.

  • Preparation of the Coupling Cocktail: In a dry vial, dissolve 0.3 mmol (3.0 eq) of Boc-(R)-2-amino-2-(3-methoxyphenyl)acetic acid and 0.3 mmol (3.0 eq) of COMU in 1.5 mL of anhydrous DMF.

  • In Situ Activation: Add 0.4 mmol (4.0 eq) of TMP to the vial.

    • Causality: TMP (pKa 7.43) is sterically hindered and significantly less basic than DIEA. It facilitates activation without abstracting the highly acidic α -proton of the arylglycine[4].

    • Action: Immediately transfer this activated mixture to the resin. Do not pre-activate for more than 30 seconds.

  • Coupling: Agitate the reaction vessel at strictly 25°C for 45 to 60 minutes.

    • Causality: Do not apply6[6]. Thermal energy disproportionately accelerates the enolization pathway over the coupling pathway for arylglycines.

  • Validation: Drain the reactor and wash with DMF (4 × 1 min). Perform a quantitative Ninhydrin (Kaiser) test. A clear/yellow resin indicates >95% coupling efficiency. If slightly blue, perform a second coupling using DIC/Oxyma (3.0 eq each) for 45 minutes[3].

Frequently Asked Questions (FAQs)

Q: Why can't I just use my standard HBTU/DIEA protocol for this residue? A: Arylglycines are sterically bulky, meaning their coupling rate is inherently slower than standard aliphatic amino acids. If you use HBTU, the slow coupling allows the uronium/aminium salt of HBTU to react directly with the free N-terminus of your peptide chain, causing irreversible guanidinylation and terminating chain elongation[3]. Furthermore, the strong basicity of DIEA will cause up to 20% epimerization during the extended coupling time[2].

Q: Does the 3-methoxy group cause any specific issues during the final HF cleavage in Boc-SPPS? A: Yes. Global deprotection in Boc-SPPS requires anhydrous Hydrogen Fluoride (HF). The 3-methoxy group renders the phenyl ring highly electron-rich via resonance (+M effect). During cleavage, tert-butyl cations (generated from Boc groups and side-chain protectors) act as strong electrophiles and will readily alkylate this electron-rich aromatic ring via electrophilic aromatic substitution. To prevent this, you must use a high concentration of carbocation scavengers (e.g., 10% anisole or p-cresol) in your HF cleavage cocktail.

Q: I don't have COMU or TMP in my lab. What is the best alternative? A: The best alternative is a carbodiimide-based approach using DIC and Oxyma Pure without any added base[3]. Oxyma Pure acts as an exceptional racemization suppressant and leaving group. Because this reaction occurs under neutral to slightly acidic conditions, the base-catalyzed enolization pathway is completely shut down, preserving the (R)-stereocenter of your arylglycine.

References

  • A Facile Fmoc Solid Phase Synthesis Strategy To Access Epimerization-Prone Biosynthetic Intermediates of Glycopeptide Antibiotics Source: Organic Letters - ACS Publications URL:[Link]

  • Azapeptide Synthesis Methods for Expanding Side-Chain Diversity for Biomedical Applications Source: ResearchGate URL:[Link]

  • Epimerisation in Peptide Synthesis Source: PMC - National Institutes of Health (NIH) URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Poor Solubility of Boc-(R)-2-amino-2-(3-methoxyphenyl)acetic Acid

This guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals encountering solubility challenges with Boc-(R)-2-amino-2-(3-methoxyphenyl)acetic acid in organic solvents. The...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals encountering solubility challenges with Boc-(R)-2-amino-2-(3-methoxyphenyl)acetic acid in organic solvents. The following question-and-answer format addresses common issues, explains the underlying chemical principles, and offers validated protocols to overcome these obstacles.

Frequently Asked Questions (FAQs)

Q1: I'm observing low solubility of Boc-(R)-2-amino-2-(3-methoxyphenyl)acetic acid in standard organic solvents like DMF and NMP. What are the primary factors contributing to this?

A1: The solubility of Boc-(R)-2-amino-2-(3-methoxyphenyl)acetic acid is governed by a combination of its structural features and the properties of the solvent. Several key factors are at play:

  • Zwitterionic Character: Amino acids, even when N-protected, can exist as zwitterions. This dual ionic nature can lead to strong intermolecular electrostatic interactions, forming a crystal lattice that is difficult for less polar organic solvents to disrupt.

  • Molecular Size and Polarity: The bulky Boc protecting group and the methoxyphenyl ring increase the molecule's size and introduce both hydrophobic and polar characteristics.[1] Solubility is favored when the polarity of the solute matches that of the solvent ("like dissolves like"). A mismatch in polarity between your protected amino acid and the solvent can lead to poor dissolution.

  • Solvent Quality: The purity of your solvent is critical. For instance, N,N-Dimethylformamide (DMF) can degrade over time to form dimethylamine, which can not only affect the stability of protecting groups but also alter the solvent's properties.[2] Always use high-purity, anhydrous solvents.

Q2: My protected amino acid precipitated out of solution during my automated peptide synthesis run. What could have caused this?

A2: Precipitation during an automated synthesis is a common issue that can often be traced back to several factors:

  • Concentration: The concentration of the amino acid solution may be too high for the chosen solvent system.[2]

  • Temperature Fluctuations: A drop in the ambient laboratory temperature can decrease the solubility of the protected amino acid, leading to precipitation.[1][3]

  • Incomplete Dissolution: If the initial stock solution was not fully dissolved, any undissolved particles can act as nucleation sites, promoting further precipitation.

To mitigate this, ensure your amino acid is fully dissolved before starting the synthesis, consider using a slightly lower concentration, and maintain a stable laboratory temperature. Gentle warming of the solution can aid in dissolution, but be cautious as excessive heat can lead to degradation.[2]

Q3: Are there alternative solvents or solvent mixtures I can use to improve solubility?

A3: Yes, exploring different solvent systems is a highly effective strategy.

  • Solvent Mixtures: Adding a co-solvent can significantly enhance solubility. A common and effective approach is to add a small amount of dimethyl sulfoxide (DMSO) to DMF.[2] A 9:1 (v/v) mixture of DMF and DMSO is often a good starting point.

  • Alternative Solvents: N-Methyl-2-pyrrolidone (NMP) and dimethyl sulfoxide (DMSO) generally have better-solvating properties than DMF for many protected amino acids.[4]

  • "Magic Mixture": For particularly challenging sequences, a "magic mixture" composed of DCM, DMF, and NMP in a 1:1:1 ratio can be effective.[4]

It is crucial to ensure that any alternative solvent or mixture is compatible with your specific automated peptide synthesizer and the other reagents used in your protocol.[2]

Q4: Can modifying the pH of the solution improve the solubility of my Boc-protected amino acid?

A4: While pH is a critical factor for the solubility of unprotected amino acids in aqueous solutions, its role in organic solvents for N-protected amino acids is more nuanced. The core principle lies in disrupting the zwitterionic interactions.

In the case of Boc-(R)-2-amino-2-(3-methoxyphenyl)acetic acid, the carboxylic acid group can be deprotonated to form a carboxylate salt, or the Boc-protected amino group could potentially be protonated under strongly acidic conditions (though this risks cleaving the Boc group).

For practical purposes in organic synthesis, rather than adjusting pH with aqueous acids or bases, the addition of a small amount of a non-nucleophilic organic base (like Diisopropylethylamine - DIPEA) can sometimes help to break up intermolecular hydrogen bonding and improve solubility by ensuring the carboxylic acid is in its carboxylate form. However, this should be done with caution as it can affect the subsequent coupling reaction.

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting solubility issues with Boc-(R)-2-amino-2-(3-methoxyphenyl)acetic acid.

G start Start: Poor Solubility Observed check_solvent Step 1: Verify Solvent Quality (High-purity, Anhydrous) start->check_solvent optimize_conc Step 2: Optimize Concentration (Try a lower concentration) check_solvent->optimize_conc If solvent is high quality fail Consult Further check_solvent->fail If solvent is old/impure temp_control Step 3: Temperature Control (Gentle warming, 30-40°C) optimize_conc->temp_control If precipitation persists success Success: Compound Dissolved optimize_conc->success If successful sonication Step 4: Apply Sonication (10-15 minutes) temp_control->sonication If still not dissolved temp_control->success If successful solvent_mixture Step 5: Use a Solvent Mixture (e.g., DMF/DMSO 9:1) sonication->solvent_mixture If aggregates remain sonication->success If successful alt_solvent Step 6: Switch to Alternative Solvent (NMP or 'Magic Mixture') solvent_mixture->alt_solvent If solubility is still poor solvent_mixture->success If successful alt_solvent->success If successful alt_solvent->fail If issue persists

Caption: Troubleshooting workflow for poor solubility.

Experimental Protocols

Protocol 1: Standard Dissolution Procedure

This protocol is the first step for dissolving Boc-(R)-2-amino-2-(3-methoxyphenyl)acetic acid for use in automated peptide synthesis.

Materials:

  • Boc-(R)-2-amino-2-(3-methoxyphenyl)acetic acid

  • High-purity DMF or NMP

  • Vortex mixer

  • Analytical balance

  • Clean, dry vial

Procedure:

  • Weigh the required amount of Boc-(R)-2-amino-2-(3-methoxyphenyl)acetic acid into a clean, dry vial.

  • Add the calculated volume of DMF or NMP to achieve the desired concentration (e.g., 0.2 M).

  • Vortex the mixture vigorously for 2-3 minutes.[2]

  • Visually inspect the solution to ensure all solid has dissolved.

Protocol 2: Enhanced Dissolution for Difficultly Soluble Compounds

If the standard protocol fails, this enhanced procedure can be employed.

Materials:

  • All materials from Protocol 1

  • High-purity DMSO

  • Sonicator

  • Water bath

Procedure:

  • Weigh the required amount of Boc-(R)-2-amino-2-(3-methoxyphenyl)acetic acid into a clean, dry vial.

  • Prepare a 9:1 (v/v) mixture of DMF and DMSO.

  • Add the solvent mixture to the vial to achieve the desired concentration.

  • Vortex the mixture for 3-5 minutes.

  • Sonicate the vial for 10-15 minutes.[2]

  • If necessary, gently warm the solution in a water bath to 30-40°C while continuing to mix.[2]

  • Once fully dissolved, allow the solution to cool to room temperature before use.

Data Summary

The following table provides a general guideline for the expected solubility of Boc-protected amino acids in common organic solvents. Actual solubility for Boc-(R)-2-amino-2-(3-methoxyphenyl)acetic acid may vary and should be experimentally determined.

SolventPolarityExpected SolubilityNotes
N,N-Dimethylformamide (DMF) Polar aproticModerate to GoodStandard solvent for SPPS.[4]
N-Methyl-2-pyrrolidone (NMP) Polar aproticGoodOften better than DMF for dissolving protected amino acids.[4]
Dimethyl sulfoxide (DMSO) Polar aproticGood to ExcellentExcellent solvent, often used as a co-solvent.[2]
Dichloromethane (DCM) Moderately PolarLow to ModerateLess common for Fmoc chemistry due to potential side reactions.[2]
Acetonitrile (ACN) Polar aproticLowGenerally not a good solvent for protected amino acids.
Tetrahydrofuran (THF) Moderately PolarLowNot typically used for dissolving protected amino acids.

Concluding Remarks

Overcoming solubility issues with Boc-(R)-2-amino-2-(3-methoxyphenyl)acetic acid requires a systematic approach. By understanding the underlying chemical principles and methodically exploring variables such as solvent choice, concentration, and temperature, researchers can successfully prepare homogenous solutions for their synthetic needs. Always begin with high-quality reagents and solvents, and do not hesitate to employ co-solvents and physical methods like sonication to aid dissolution.

References

  • PubChem. (n.d.). 2-Amino-2-(3-methoxyphenyl)acetic acid hydrochloride. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Advances in Engineering. (2018, November 20). Solubility-Modifying Power of Zwitterionic Salts. Retrieved from [Link]

  • Di Gioia, M. L., et al. (2022). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules, 27(19), 6529. Retrieved from [Link]

  • ECHA. (n.d.). 2-amino-2-(3-methoxyphenyl)acetic acid hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • van der Wal, S., et al. (2022). Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions. Bioconjugate Chemistry, 33(10), 1849–1854. Retrieved from [Link]

  • Chemistry LibreTexts. (2026, January 27). 17.5: Factors that Affect Solubility. Retrieved from [Link]

  • ResearchGate. (2014, March 7). A Solubility Comparison of Neutral and Zwitterionic Polymorphs. Retrieved from [Link]

  • Patsnap Synapse. (2025, May 9). Troubleshooting Guide for Common Protein Solubility Issues. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • AAPPTec. (n.d.). Peptide Synthesis - FAQ. Retrieved from [Link]

  • NextSDS. (n.d.). Boc-aMino-(3-Methoxyphenyl)acetic acid — Chemical Substance Information. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Advanced Coupling Strategies for Sterically Hindered Amino Acids

Guide Focus: Overcoming Steric Hindrance When Coupling Boc-(R)-2-amino-2-(3-methoxyphenyl)acetic acid Welcome to the Technical Support Center. As Senior Application Scientists, we understand that incorporating structural...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Guide Focus: Overcoming Steric Hindrance When Coupling Boc-(R)-2-amino-2-(3-methoxyphenyl)acetic acid

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that incorporating structurally complex, non-natural amino acids like Boc-(R)-2-amino-2-(3-methoxyphenyl)acetic acid presents significant challenges in peptide synthesis. The bulky phenyl group at the α-carbon introduces substantial steric hindrance, which can lead to incomplete reactions, low yields, and an increased risk of epimerization.

This guide provides in-depth troubleshooting advice, optimized protocols, and the mechanistic rationale behind our recommendations to help you successfully navigate these difficult couplings.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent problems encountered during the coupling of sterically demanding amino acids in a direct question-and-answer format.

Question 1: My coupling reaction is incomplete, as indicated by a positive ninhydrin (Kaiser) test. What is my first step?

Answer: An incomplete coupling is the most common issue. The primary cause is the slow reaction kinetics due to steric hindrance. Do not proceed with the synthesis. Instead, immediately perform a second coupling.

  • Causality: The steric shield from the 3-methoxyphenyl group physically obstructs the approach of the resin-bound amine to the activated carboxylic acid. A single coupling, even with extended time, may be insufficient to drive the reaction to completion.

  • Recommended Action: Perform a "double coupling." After the initial coupling time, drain the reaction vessel and add a fresh solution of the activated amino acid, coupling reagent, and base. Allow this second coupling to proceed for at least as long as the first. This is a highly effective method to push the reaction to completion[1][2].

Question 2: I'm observing significant epimerization in my final product. How can I minimize this side reaction?

Answer: Epimerization is a critical issue, particularly for hindered amino acids which require more forcing conditions.[3][4] It occurs when the α-proton of the activated amino acid is abstracted by a base, leading to a loss of stereochemical integrity.

  • Mechanism: The most common pathway is through the formation of a 5(4H)-oxazolone intermediate.[4] The α-proton of this intermediate is highly acidic and easily removed, leading to racemization.

  • Mitigation Strategies:

    • Base Selection: Switch from a strong, non-hindered base like diisopropylethylamine (DIEA) to a weaker or more sterically hindered base. 2,4,6-collidine (TMP) or N-methylmorpholine (NMM) are excellent choices as their bulkiness makes them less effective at abstracting the sensitive α-proton while still facilitating the coupling reaction.[4][5]

    • Minimize Pre-activation Time: Do not allow the amino acid, coupling reagent, and base to sit in solution for an extended period before adding it to the resin. A longer pre-activation time increases the opportunity for oxazolone formation.[4]

    • Reaction Temperature: Perform the coupling at room temperature or below (e.g., 0 °C). Lower temperatures significantly suppress the rate of epimerization.[3]

Question 3: My yield is consistently low despite a negative ninhydrin test. What other factors could be at play?

Answer: If the coupling appears complete, low yield may stem from poor solvation of the growing peptide-resin matrix.

  • Causality: As the peptide chain elongates, it can fold into secondary structures or aggregate, especially when it contains bulky residues.[6] This aggregation prevents reagents from accessing the reactive N-terminus. The solvent must be able to effectively swell the resin and solvate the peptide chain to keep it accessible.

  • Recommended Actions:

    • Change Solvent: Switch from Dimethylformamide (DMF) to N-methylpyrrolidone (NMP). NMP has superior solvating properties and is often more effective for difficult sequences.[1][7]

    • Use a Solvent Mixture: For particularly stubborn cases, a mixture of solvents can disrupt aggregation. A combination of DMF/DCM/NMP (1:1:1) or adding a small percentage of DMSO can be highly beneficial.[6][8]

Visual Workflow: Troubleshooting Incomplete Coupling

start Positive Kaiser Test (Incomplete Coupling) reagent_check Step 1: Re-evaluate Reagents Is the coupling reagent potent enough? start->reagent_check strategy Step 2: Modify Protocol reagent_check->strategy If using weak reagent (e.g., DIC), switch to HATU/HCTU/COMU double_couple Action A: Perform Double Coupling strategy->double_couple extend_time Action B: Extend Reaction Time (e.g., 2h -> 4h or Overnight) strategy->extend_time reassess Re-run Kaiser Test double_couple->reassess extend_time->reassess success Negative Test: Proceed with Synthesis reassess->success [Pass] failure Positive Test: Consider Advanced Options reassess->failure [Fail]

Caption: A logical workflow for addressing incomplete coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is best for Boc-(R)-2-amino-2-(3-methoxyphenyl)acetic acid?

Standard carbodiimide reagents like DCC or DIC are often insufficient for such a demanding coupling.[1] You should use a more potent in-situ activating reagent. Onium (aminium/uronium) salts are the industry standard for difficult couplings.

  • Top Recommendation: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). HATU is widely considered one of the most efficient reagents for hindered systems.[9][10] Its superiority over older reagents like HBTU stems from the formation of a highly reactive OAt active ester. The nitrogen at the 7-position of the HOAt leaving group provides anchimeric assistance during aminolysis, accelerating the rate-limiting step.[9]

  • Strong Alternatives: HCTU and COMU. HCTU is more reactive than HBTU and is a cost-effective option.[11] COMU is an Oxyma-based reagent that also shows excellent performance and can be superior to HOBt-based reagents.

Q2: How do HATU and HBTU differ mechanistically?

The key difference lies in the active ester they generate.

  • HBTU reacts with the amino acid to form an OBt ester .

  • HATU reacts with the amino acid to form an OAt ester .

The OAt ester is more reactive than the OBt ester due to the electron-withdrawing nature and neighboring group effect of the pyridine nitrogen in the HOAt moiety.[9] This makes HATU kinetically faster and more efficient at overcoming steric barriers.

Table 1: Comparison of High-Efficiency Coupling Reagents
ReagentActive Ester FormedRelative ReactivityKey Advantages & Disadvantages
HATU OAt esterVery HighSuperior efficiency for hindered couplings, reduced epimerization.[9][10] Higher cost.
HCTU O-6-ClBt esterHighMore reactive and efficient than HBTU, lower cost than HATU.[11]
HBTU OBt esterModerateA robust, common reagent, but can be insufficient for very hindered residues.[1]
COMU Oxyma esterHighExcellent performance, avoids benzotriazole-related side reactions.
PyBOP OBt esterModeratePhosphonium salt; does not cause guanidinylation side reactions possible with uronium salts.

Q3: Can I use heat to drive the reaction to completion?

Applying heat (e.g., 40-50°C) or using microwave-assisted synthesis can be effective for forcing extremely difficult couplings.[1][12] However, this should be a last resort. Elevated temperatures significantly increase the risk of epimerization and other side reactions.[3] If you must use heat, it is critical to first optimize other parameters like the coupling reagent, base, and solvent.

Optimized Experimental Protocols

The following protocols are designed for solid-phase peptide synthesis (SPPS) and assume a starting scale of 0.1 mmol on the resin.

Protocol 1: High-Efficiency Coupling using HATU

This is the recommended primary method for coupling Boc-(R)-2-amino-2-(3-methoxyphenyl)acetic acid.

  • Deprotection: Perform the standard deprotection of the N-terminal amine on the resin-bound peptide.

  • Washing: Wash the resin thoroughly with DMF (3 x 1 min) to remove all residual deprotection reagents.

  • Activation Mixture Preparation: In a separate vessel, prepare the activation mixture immediately before adding it to the resin:

    • Dissolve Boc-(R)-2-amino-2-(3-methoxyphenyl)acetic acid (see Table 2) in DMF.

    • Add HATU (see Table 2).

    • Add 2,4,6-collidine (see Table 2).

    • Vortex briefly (15-30 seconds). Do not allow to pre-activate for more than 1-2 minutes.

  • Coupling: Immediately add the activation mixture to the washed, deprotected resin.

  • Reaction: Agitate the reaction vessel at room temperature for 2-4 hours.

  • Monitoring: Take a small sample of resin beads, wash them thoroughly, and perform a qualitative ninhydrin (Kaiser) test.[2]

  • Post-Coupling Wash: Once the reaction is complete (negative Kaiser test), drain the reaction solution and wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min). Proceed to the next cycle.

  • Troubleshooting: If the Kaiser test is positive, proceed immediately to Protocol 2 .

Table 2: Recommended Reagent Stoichiometry (per 1 equiv. of resin functional groups)
ReagentEquivalentsRationale
Boc-Amino Acid3.0 - 4.0A significant excess is required to drive the reaction equilibrium forward against steric hindrance.
HATU2.9A slight sub-stoichiometric amount relative to the amino acid ensures all carboxylic acid is activated.
2,4,6-Collidine6.0 - 8.0A hindered, weaker base used in excess to neutralize the generated acid without promoting epimerization.
Protocol 2: Double Coupling for Incomplete Reactions

Execute this protocol if Protocol 1 results in a positive ninhydrin test.

  • Drain: Drain the initial coupling solution from the reaction vessel. Do not perform an intermediate wash.

  • Prepare Fresh Activation Mixture: Quickly prepare a second, fresh activation mixture exactly as described in Protocol 1, Step 3.

  • Second Coupling: Add the new activation mixture to the resin.

  • Reaction: Agitate the reaction vessel at room temperature for an additional 2-4 hours.

  • Final Monitoring & Wash: Repeat the ninhydrin test (Step 6) and washing procedure (Step 7) from Protocol 1. The test should now be negative.

Visualizing the Activation Mechanism

cluster_0 HBTU Activation cluster_1 HATU Activation HBTU HBTU AA1 R-COOH OBt_Ester OBt Active Ester (Moderately Reactive) AA1->OBt_Ester + HBTU + Base Base1 Base HATU HATU AA2 R-COOH OAt_Ester OAt Active Ester (Highly Reactive) AA2->OAt_Ester + HATU + Base Base2 Base

Caption: Comparison of active esters formed by HBTU and HATU.

References

  • Vertex AI Search. HATU and HBTU Peptide Coupling: Mechanism and Bench Utility.
  • Vertex AI Search.
  • Sigma-Aldrich. Peptide Coupling Reagents Guide.
  • ACS Publications. Peptide Coupling in the Presence of Highly Hindered Tertiary Amines.
  • PubMed. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37)
  • BenchChem.
  • Request PDF. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • Thieme.
  • BenchChem. Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • Journal of the American Chemical Society. Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile.
  • PNAS. Accelerated chemical synthesis of peptides and small proteins.
  • MDPI. Progress in the Synthesis of Peptides with "Difficult Sequences".
  • Journal of the American Chemical Society.
  • BenchChem. Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis.
  • AAPPTec. Solvents for Solid Phase Peptide Synthesis.
  • ResearchGate.
  • ACS Publications.
  • Kaneka Corpor
  • ChemRxiv.
  • AAPPTec.
  • ACS Publications. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.

Sources

Optimization

Minimizing side reactions in Boc-(r)-2-amino-2-(3-methoxyphenyl)acetic acid synthesis

Welcome to the Application Scientist Support Center . This portal is designed for researchers and drug development professionals working with complex chiral building blocks.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center . This portal is designed for researchers and drug development professionals working with complex chiral building blocks.

The synthesis and handling of Boc-(R)-2-amino-2-(3-methoxyphenyl)acetic acid (also known as Boc-(R)-3-methoxyphenylglycine) presents unique chemical challenges. Unlike standard aliphatic amino acids, arylglycine derivatives are notoriously prone to loss of chiral integrity and over-reactivity. This guide provides field-proven mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure high-yield, enantiopure synthesis.

Part 1: Mechanistic Insights into Side Reactions

To successfully synthesize and utilize Boc-(R)-3-methoxyphenylglycine, you must control three competing side reactions. Understanding the causality behind these pathways is critical for rational experimental design.

1. Base-Catalyzed Racemization (Epimerization) The α -proton of phenylglycine derivatives is highly acidic due to the inductive electron-withdrawing effect of the carboxylate group and resonance stabilization from the adjacent 3-methoxyphenyl ring. When exposed to strong bases (e.g., NaOH) during Boc protection, this proton is easily abstracted, forming a planar enolate intermediate that reprotonates non-stereoselectively, destroying the chiral center [1].

2. Oxazolone-Mediated Epimerization (During Activation) During downstream peptide coupling, activation of the carboxylic acid forms an highly reactive O-acylisourea. The adjacent aromatic ring stabilizes the intramolecular attack of the Boc-carbonyl oxygen onto the activated carboxyl group, forming a 5-membered oxazolone ring. This oxazolone intermediate is achiral; subsequent attack by an amine nucleophile yields a racemized (R/S) peptide mixture [2].

3. N,N-di-Boc Overprotection The use of hyper-nucleophilic catalysts like 4-dimethylaminopyridine (DMAP) during Boc protection drastically lowers the activation energy for acylation. This can drive the reaction of the already protected secondary carbamate nitrogen with a second equivalent of Boc 2​ O, yielding an unwanted N,N-di-Boc derivative [3].

Part 2: Troubleshooting Guides & FAQs

Q: Why is my isolated Boc-(R)-3-methoxyphenylglycine showing a low enantiomeric excess (ee < 80%)? A: You are likely using a base that is too strong (e.g., 1M NaOH or excess Et 3​ N) or allowing the reaction temperature to exceed 25 °C. Strong bases abstract the sensitive α -proton. Solution: Switch to a mild inorganic base like NaHCO 3​ . It buffers the reaction at pH ~8.3, which is sufficient to keep the amine nucleophilic (pKa ~ 9) without deprotonating the α -carbon.

Q: I detected a +100 Da mass impurity in my LC-MS analysis. What is it and how do I prevent it? A: This is the N,N-di-Boc overprotected byproduct. It occurs when excess Boc 2​ O (>1.1 equivalents) is used, or if DMAP is added as a catalyst. Solution: Strictly limit Boc 2​ O to 1.05 equivalents and completely omit DMAP from the reaction mixture [3].

Q: During downstream coupling of this Boc-amino acid, I observe severe epimerization. How can I suppress this? A: Traditional coupling reagents like HBTU with DIPEA promote oxazolone formation due to the basic environment and slow coupling kinetics. Solution: Use a neutral or highly efficient additive-based coupling system. DIC/HOAt or COMU/Oxyma are highly recommended, as they intercept the activated ester faster than the oxazolone can form [1].

Part 3: Quantitative Reaction Parameters

The following tables summarize the empirical data regarding reagent selection and its direct impact on side reactions.

Table 1: Impact of Base Selection on Boc Protection (1.05 eq Boc 2​ O, 0-25 °C)

Base SystempH ProfileYield (%)Enantiomeric Excess (ee %)Primary Side Reaction
1M NaOH> 12.085%< 80%Severe Racemization
Et 3​ N / DMAP~ 10.592%90%N,N-di-Boc Overprotection
NaHCO 3​ (Optimized) 8.0 - 8.5 88% > 99% None

Table 2: Impact of Coupling Reagents on Downstream Epimerization

Coupling ReagentBase AdditiveEpimerization SuppressantEpimerization Level
HBTUDIPEA (2.0 eq)NoneHigh (> 20%)
DICNoneHOAtLow (< 2%)
COMU TMP (1.0 eq) Oxyma Pure Very Low (< 1%)

Part 4: Self-Validating Experimental Protocol

This protocol for the synthesis of Boc-(R)-2-amino-2-(3-methoxyphenyl)acetic acid is designed as a self-validating system. Do not proceed to the next step unless the In-Process Control (IPC) criteria are met.

Step 1: Substrate Preparation & pH Equilibration

  • Suspend 10.0 g of (R)-2-amino-2-(3-methoxyphenyl)acetic acid in 100 mL of a 1:1 mixture of 1,4-Dioxane and DI water.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add 2.0 equivalents of solid NaHCO 3​ .

  • IPC Validation 1: Measure the pH using a calibrated probe. The pH must stabilize between 8.0 and 8.5. If the pH exceeds 9.0, discard and restart to prevent baseline racemization.

Step 2: Controlled Bocylation

  • Dissolve 1.05 equivalents of Boc 2​ O in 20 mL of 1,4-Dioxane.

  • Add the Boc 2​ O solution dropwise over 30 minutes to the vigorously stirring mixture at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • IPC Validation 2: Perform TLC (Hexane/EtOAc 1:1, Ninhydrin stain). The primary amine starting material (Rf ~0.1, purple) must be completely consumed, replaced by a single UV-active spot (Rf ~0.5, white/yellow with Ninhydrin).

Step 3: Acidification and Isolation

  • Cool the reaction mixture back to 0 °C.

  • Carefully acidify the mixture to pH 2.0 - 2.5 using 1M KHSO 4​ (Do NOT use HCl, as strong mineral acids can prematurely cleave the Boc group).

  • Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • IPC Validation 3: Run Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA 90:10). The enantiomeric excess must be > 99%.

Part 5: Reaction & Workflow Visualizations

Workflow A 1. Substrate Prep (R)-3-OMe-Phg-OH in Dioxane/H2O B 2. Base Addition NaHCO3 (pH 8.0-8.5, 0 °C) A->B C 3. Boc2O Addition 1.05 eq, Dropwise B->C D 4. IPC Monitoring TLC/HPLC Validation C->D E 5. Acidification 1M KHSO4 to pH 2-3 D->E F 6. Isolation Pure Boc-(R)-3-OMe-Phg-OH E->F

Workflow for racemization-free Boc protection of (R)-3-methoxyphenylglycine.

Pathway A Activated Ester (Chiral) B Desired Peptide (Retention) A->B Fast Amine Attack (HOAt/Oxyma) C Oxazolone (Planar/Achiral) A->C Base Catalysis (DIPEA/Et3N) D Epimerized Peptide (R/S Mixture) C->D Amine Attack

Oxazolone-mediated epimerization pathway during carboxyl activation.

References

  • Seco, J. M., Quiñoá, E., & Riguera, R. (1999). Boc-Phenylglycine: The Reagent of Choice for the Assignment of the Absolute Configuration of α-Chiral Primary Amines by 1H NMR Spectroscopy. Journal of Organic Chemistry. 4

  • Elashal, H. E., et al. (2016). Epimerisation in Peptide Synthesis. PMC / NIH. 1

  • ACS Publications. (2013). Investigation of Epimer Formation in Amide-Coupling Reactions: An Experiment for Advanced Undergraduate Students. Journal of Chemical Education. 2

  • Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Publishing / Chemical Society Reviews. 3

Sources

Troubleshooting

Technical Support Center: Resolving Incomplete Cleavage of Boc-(R)-2-amino-2-(3-methoxyphenyl)acetic acid

Welcome to the Advanced Troubleshooting Center. As a Senior Application Scientist, I frequently assist researchers in overcoming the unique chemical hurdles associated with the solid-phase peptide synthesis (SPPS) of ste...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Center. As a Senior Application Scientist, I frequently assist researchers in overcoming the unique chemical hurdles associated with the solid-phase peptide synthesis (SPPS) of sterically hindered and electronically activated unnatural amino acids.

Expertise Insight: Attempting to cleave a Boc-protected amino acid from a standard Wang or Merrifield resin while keeping the Boc group intact is a chemical impossibility; the >90% TFA or anhydrous HF required for linker cleavage will quantitatively destroy the Boc group. Therefore, this guide operates on the chemical necessity that your synthesis utilizes a hyper-acid-labile support, such as 2-Chlorotrityl chloride (2-CTC) resin , which is the industry standard for generating protected peptide fragments[1].

Mechanistic Deep Dive: The "Why" Behind the Failure

To troubleshoot effectively, we must first understand the physical chemistry governing this specific molecule:

  • Extreme Steric Shielding (B-Strain): (R)-2-amino-2-(3-methoxyphenyl)acetic acid is a phenylglycine (Phg) derivative. Because the aromatic ring is directly attached to the alpha-carbon, it creates massive steric bulk. When anchored to a bulky 2-CTC resin, the ester linkage is deeply buried. The transition state for acid-catalyzed solvolysis requires the protonation of the ester carbonyl; the bulky 3-methoxyphenyl group physically blocks solvent and acid access, drastically reducing the cleavage kinetics[1].

  • Electronic Vulnerability (Friedel-Crafts Alkylation): The 3-methoxy substituent is strongly electron-donating, activating the phenyl ring toward electrophilic aromatic substitution. During cleavage, the 2-CTC resin generates highly reactive 2-chlorotrityl cations. If these are not instantly quenched, they will alkylate the 3-methoxyphenyl ring, creating a +276 Da byproduct that mimics "incomplete cleavage" due to the loss of your target mass[2].

  • The Acid-Lability Paradox: You need an acid strong enough to break the sterically hindered ester bond, but the N-terminal tert-butyloxycarbonyl (Boc) group will degrade if the trifluoroacetic acid (TFA) concentration exceeds 3-5% for prolonged periods.

Troubleshooting Guide & FAQs

Q1: I am using the standard 1% TFA in DCM for 30 minutes, but my cleavage yield of the intact Boc-protected compound is less than 20%. Why? A: The standard 30-minute protocol is optimized for unhindered amino acids. The alpha-phenyl group of your derivative creates significant steric hindrance, slowing the rate of heterolytic ester cleavage. Solution: Do not increase the TFA concentration, as this risks Boc loss. Instead, shift the kinetic equilibrium by switching to a highly polar, mildly acidic fluorinated solvent system like 20% Hexafluoroisopropanol (HFIP) in DCM.

Q2: I increased the TFA to 10% to force the cleavage, but now my LC-MS shows a mass corresponding to [M - 100 Da]. What happened? A: You have successfully cleaved the molecule from the resin, but the stronger acid concentration has prematurely removed the N-terminal Boc group (loss of a tert-butyl cation and CO₂, totaling exactly 100 Da). Solution: Revert to milder acids (HFIP or 1% TFA) and compensate for the steric hindrance by increasing time or utilizing an iterative fractional cleavage approach.

Q3: My cleavage yield is low, but I am also seeing a large peak at [M + 276 Da]. Is the compound still attached to the linker? A: No, the compound has cleaved, but it has been immediately re-alkylated. The 2-chlorotrityl cation generated during cleavage has attacked the electron-rich 3-methoxyphenyl ring of your amino acid. Solution: Your cleavage cocktail lacks sufficient carbocation scavengers. You must add Triisopropylsilane (TIS) and a phenolic scavenger (like 1,3-dimethoxybenzene) to outcompete the methoxyphenyl ring for the trityl cations[2].

Experimental Protocols

Protocol 1: Optimized HFIP Cleavage for Sterically Hindered Boc-Residues

HFIP provides a highly polar microenvironment that stabilizes the transition state of the cleaving ester without being acidic enough to remove the Boc group.

  • Resin Preparation: Wash the peptidyl-resin (100 mg) thoroughly with anhydrous DCM (3 × 5 mL) to remove any residual DMF, which is basic and will buffer the cleavage acid.

  • Cocktail Preparation: Prepare a fresh solution of 20% HFIP in DCM (v/v). Add 2% TIS to act as a mild cation scavenger.

  • Cleavage: Add 2 mL of the cleavage cocktail to the resin. Agitate gently at room temperature for 45 minutes.

  • Collection: Filter the cleavage solution into a round-bottom flask.

  • Iterative Extraction: Repeat the cleavage step (Step 3) two more times (45 mins each) to ensure quantitative release of the sterically hindered Phg derivative.

  • Workup: Pool the filtrates and evaporate the volatile HFIP/DCM under reduced pressure. Precipitate the product using ice-cold diethyl ether.

Protocol 2: Extended 1% TFA Cleavage with Enhanced Scavenging

If HFIP is unavailable, use this self-validating fractional TFA protocol to prevent Boc degradation.

  • Cocktail Preparation: Prepare 1% TFA, 2% TIS, and 2% 1,3-dimethoxybenzene in anhydrous DCM. (Causality: The 1,3-dimethoxybenzene is electronically similar to your substrate and acts as a sacrificial decoy for trityl cations)[2].

  • Cleavage: Add 2 mL of the cocktail per 100 mg of resin. Agitate for exactly 15 minutes.

  • Fractional Collection: Filter the solution into a flask containing 10 mL of cold hexane/ether to instantly dilute and neutralize the acid.

  • Iterative Cleavage: Repeat the 15-minute cleavage 5 additional times. (Causality: Fractional cleavage prevents the already-cleaved Boc group from sitting in the acidic solution for the entire 90-minute duration, minimizing Boc loss while driving the slow cleavage of the hindered ester).

Quantitative Data: Cleavage Condition Matrix

Cleavage Cocktail (in DCM)TimeScavengerCleavage YieldBoc RetentionTritylation Byproduct
1% TFA30 minNone< 20%> 98%High (~30%)
5% TFA60 min2% TIS85%< 40% (Loss)Low (< 5%)
1% TFA (Iterative 6 x 15m)90 min total2% TIS, 2% 1,3-DMB78%> 95%Minimal (< 2%)
20% HFIP 3 x 45 min 2% TIS > 90% > 99% None Detected

Table 1: Comparative yields and side-reactions for the cleavage of Boc-(R)-2-amino-2-(3-methoxyphenyl)acetic acid from 2-CTC resin.

Diagnostic Visualizations

MechanisticPathway Resin Boc-Phg(3-OMe)-O-2CTC Resin (Sterically Hindered) Acid Acidic Cleavage (TFA or HFIP) Resin->Acid Intermediate Transition State (Slow due to B-strain) Acid->Intermediate Cation 2-Chlorotrityl Cation (Highly Reactive) Intermediate->Cation Linker Release Product Desired Product: Boc-Phg(3-OMe)-OH Intermediate->Product Ester Solvolysis Cation->Product If No Scavenger (Electrophilic Attack) Scavenger Scavenged Cation (TIS / 1,3-DMB) Cation->Scavenger If Scavenger Present SideProduct Friedel-Crafts Alkylation [M + 276 Da] Byproduct Product->SideProduct Alkylation of 3-Methoxy Ring

Figure 1: Mechanistic pathway of 2-CTC cleavage highlighting the competing Friedel-Crafts alkylation side reaction.

TroubleshootingTree Start Low Cleavage Yield Detected CheckMS Check LC-MS Data Start->CheckMS MassMinus100 Mass = [M - 100 Da] (Boc Loss) CheckMS->MassMinus100 MassPlus276 Mass = [M + 276 Da] (Tritylation) CheckMS->MassPlus276 MassIntact Only Intact Mass (Low Intensity) CheckMS->MassIntact FixBoc Reduce TFA % Switch to HFIP MassMinus100->FixBoc FixScav Add 2% TIS & 1,3-Dimethoxybenzene MassPlus276->FixScav FixTime Increase Time Use Iterative Cleavage MassIntact->FixTime

Figure 2: Decision tree for troubleshooting incomplete cleavage and associated side reactions.

References

  • Title: 2 Chlorotrityl Chloride Resin Source: Applied Polytech URL: [Link]

  • Title: Cleaving protected peptides from 2-chlorotrityl chloride resin. Moving away from dichloromethane Source: Green Chemistry (RSC Publishing) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: Boc vs. Fmoc Strategies for (R)-2-Amino-2-(3-methoxyphenyl)acetic Acid in Peptide Synthesis

As peptide therapeutics grow in complexity, the incorporation of non-proteinogenic amino acids—particularly arylglycine derivatives—has become a cornerstone of modern drug development. Among these, (R)-2-amino-2-(3-metho...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As peptide therapeutics grow in complexity, the incorporation of non-proteinogenic amino acids—particularly arylglycine derivatives—has become a cornerstone of modern drug development. Among these, (R)-2-amino-2-(3-methoxyphenyl)acetic acid (often denoted as D-Phg(3-OMe)) is highly valued for its role in synthesizing glycopeptide antibiotics, enzyme inhibitors, and conformationally restricted peptidomimetics.

However, phenylglycine derivatives are notoriously considered "troublesome residues" in Solid-Phase Peptide Synthesis (SPPS). They exhibit an extreme propensity for racemization (epimerization) during chain elongation [1]. This guide provides a definitive, objective comparison of the Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) protection strategies for incorporating this specific unnatural amino acid, grounded in mechanistic causality and empirical data.

Mechanistic Deep Dive: The Arylglycine Epimerization Challenge

To understand why the choice between Boc and Fmoc is critical for D-Phg(3-OMe), we must first examine the molecule's electronic environment.

In standard aliphatic amino acids, the α -proton is relatively stable. However, in phenylglycine derivatives, the α -proton is sandwiched between an electron-withdrawing carbonyl group and an aromatic ring. The aromatic ring highly stabilizes the conjugate base (a planar enolate/carbanion) through resonance [2]. Furthermore, the meta-substituted methoxy group in D-Phg(3-OMe) exerts an inductive electron-withdrawing effect (-I), which further increases the acidity of the α -proton.

When exposed to basic conditions, this proton is easily abstracted. Upon reprotonation, the achiral enolate intermediate resolves into a mixture of D- and L-enantiomers, destroying the chiral integrity of the peptide [2].

Enolization_Mechanism L_Isomer D-Phg(3-OMe) (Desired Chiral State) Base Strong Base (e.g., DIPEA) Abstracts α-proton L_Isomer->Base Base Addition Enolate Planar Enolate Intermediate (Achiral & Stabilized by Aryl Ring) Base->Enolate -H⁺ (Deprotonation) Enolate->L_Isomer +H⁺ (Retention) D_Isomer L-Phg(3-OMe) (Epimerized Impurity) Enolate->D_Isomer +H⁺ (Inversion)

Mechanism of base-catalyzed epimerization of D-Phg(3-OMe) via enolate intermediate.

Comparative Analysis: Boc vs. Fmoc Strategies

The fundamental difference between Boc and Fmoc SPPS lies in their orthogonal protection schemes, which dictate the pH environment the peptide is subjected to during synthesis [4].

The Fmoc Strategy (Base-Labile)

Fmoc chemistry relies on basic conditions (typically 20% piperidine in DMF) for iterative deprotection. While it is a common misconception that the prolonged exposure to piperidine is the primary cause of Phg racemization, empirical studies demonstrate that the base-catalyzed coupling step is actually the critical driver of epimerization [1].

Standard coupling protocols utilize strong bases like N,N-diisopropylethylamine (DIPEA, pKa ~10.1) to activate the amino acid. When Fmoc-D-Phg(3-OMe)-OH is activated in the presence of DIPEA, massive epimerization occurs (often >30%) [3]. To successfully use Fmoc chemistry, researchers must replace DIPEA with weaker, sterically hindered bases such as 2,4,6-trimethylpyridine (TMP, pKa ~7.4) or N-methylmorpholine (NMM), combined with specialized coupling reagents like COMU or DEPBT [1].

The Boc Strategy (Acid-Labile)

Boc chemistry utilizes 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for iterative deprotection. Because the environment is highly acidic, the α -proton of Boc-D-Phg(3-OMe)-OH is inherently protected from abstraction; enolate formation is chemically suppressed in acidic media [4].

As a result, Boc SPPS naturally preserves the chiral integrity of arylglycine derivatives without requiring highly specialized coupling reagents. However, this comes at a significant operational cost: the final cleavage of the peptide from the resin requires anhydrous Hydrofluoric Acid (HF), an extremely hazardous reagent that mandates specialized Teflon equipment and rigorous safety protocols [4].

SPPS_Workflow cluster_Fmoc Fmoc Strategy cluster_Boc Boc Strategy Start Resin-Bound Peptide Chain Fmoc_Deprotect Deprotection (20% Piperidine) Start->Fmoc_Deprotect Boc_Deprotect Deprotection (50% TFA) Start->Boc_Deprotect Fmoc_Couple Coupling: Fmoc-D-Phg(3-OMe)-OH (Requires Weak Base e.g., TMP) Fmoc_Deprotect->Fmoc_Couple Fmoc_Cleave Cleavage (TFA / Scavengers) Fmoc_Couple->Fmoc_Cleave Boc_Couple Coupling: Boc-D-Phg(3-OMe)-OH (DIC/HOBt) Boc_Deprotect->Boc_Couple Boc_Cleave Cleavage (Anhydrous HF) Boc_Couple->Boc_Cleave

Comparative workflow of Fmoc vs Boc SPPS highlighting cleavage severity and coupling conditions.

Quantitative Performance Data

The following table summarizes the expected performance metrics when incorporating D-Phg(3-OMe) using both standard and optimized methodologies, synthesized from literature data on phenylglycine derivatives [1][3].

ParameterFmoc (Standard)Fmoc (Optimized)Boc (Standard)
Coupling Reagents HATU / DIPEACOMU / TMPDIC / HOBt
Deprotection Reagent 20% Piperidine20% Piperidine50% TFA in DCM
Final Cleavage Reagent 95% TFA95% TFAAnhydrous HF
Epimerization Rate (D to L) 30% - 49%< 2% < 1%
Coupling Efficiency > 98%> 95%> 98%
Operational Safety HighHighLow (HF required)

Data indicates that while Boc inherently prevents epimerization, Fmoc can achieve comparable stereochemical purity only if the coupling base is carefully modulated.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They include specific checkpoints to verify that the coupling of the D-Phg(3-OMe) residue has occurred without compromising the peptide.

Protocol A: Optimized Fmoc-SPPS for Fmoc-D-Phg(3-OMe)-OH

Causality: This protocol replaces DIPEA with TMP to lower the basicity of the coupling environment, preventing the abstraction of the α -proton while maintaining sufficient nucleophilicity for amide bond formation [1].

  • Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF (1 x 5 min, 1 x 10 min). Wash thoroughly with DMF (5 x 1 min).

  • Pre-Activation (Critical Step): In a separate vial, dissolve 3.0 equivalents of Fmoc-D-Phg(3-OMe)-OH and 3.0 equivalents of COMU in minimal DMF. Chill to 0°C. Add 4.0 equivalents of TMP (Do NOT use DIPEA). Stir for 2 minutes.

  • Coupling: Transfer the activated amino acid solution to the resin. Agitate at room temperature for 60 minutes.

  • Validation (Kaiser Test): Extract a few resin beads and perform a Kaiser test. A yellow/colorless result indicates complete coupling. A blue result indicates incomplete coupling; if blue, repeat steps 2-3.

  • Capping: Treat with Acetic Anhydride/Pyridine/DMF (1:2:7) for 10 minutes to cap unreacted amines, preventing deletion sequences.

  • Cleavage: Cleave using TFA/TIS/H2O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether.

Protocol B: Standard Boc-SPPS for Boc-D-Phg(3-OMe)-OH

Causality: This protocol relies on the acidic stability of the α -proton. In-situ neutralization is avoided prior to coupling to minimize any transient basic environment [4].

  • Deprotection: Treat the resin with 50% TFA in DCM (1 x 1 min, 1 x 20 min). Wash with DCM (3 x 1 min) and DMF (3 x 1 min).

  • Activation & Coupling: Dissolve 3.0 equivalents of Boc-D-Phg(3-OMe)-OH and 3.0 equivalents of HOBt in DMF. Add 3.0 equivalents of DIC. Add this mixture directly to the TFA-salt of the resin.

  • Neutralization: Add 4.0 equivalents of DIEA directly to the coupling mixture (In-situ neutralization). Agitate for 60 minutes. Note: Because the base is consumed instantly by the TFA salt and coupling reaction, the free base concentration remains near zero, protecting the chiral center.

  • Validation (Quantitative Ninhydrin): Perform a quantitative ninhydrin assay. Coupling >99% is required before proceeding.

  • Cleavage (Hazard Warning): Transfer dried resin to a Teflon HF cleavage apparatus. Add p-cresol (scavenger). Condense anhydrous HF into the vessel at -78°C, then allow to react at 0°C for 60 minutes. Purge HF safely under a stream of N2.

Conclusion & Recommendations

For the incorporation of (R)-2-amino-2-(3-methoxyphenyl)acetic acid:

  • Choose the Boc Strategy if your facility is already equipped with a dedicated HF apparatus and you are synthesizing highly complex, aggregation-prone sequences where absolute chiral fidelity is paramount without the need to optimize coupling reagents.

  • Choose the Fmoc Strategy for modern, automated, and safer synthesis, provided you strictly adhere to the optimized coupling conditions (COMU/TMP or DEPBT/NMM). Failing to adjust the basicity during the Fmoc coupling step will inevitably result in a highly epimerized, biologically inactive product.

References

  • Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Luxembourg Bio Technologies / ResearchGate.
  • Epimerisation in Peptide Synthesis. MDPI.
  • Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this. PubMed.
  • Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis. BenchChem.
Comparative

Publish Comparison Guide: Chiral HPLC Methods for Determining Enantiomeric Excess of Boc-(R)-2-amino-2-(3-methoxyphenyl)acetic acid

Introduction & Mechanistic Context As a Senior Application Scientist, I frequently encounter challenges in the chiral resolution of highly functionalized unnatural amino acids. Boc-(R)-2-amino-2-(3-methoxyphenyl)acetic a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

As a Senior Application Scientist, I frequently encounter challenges in the chiral resolution of highly functionalized unnatural amino acids. Boc-(R)-2-amino-2-(3-methoxyphenyl)acetic acid is a critical chiral building block in pharmaceutical development. Accurate determination of its enantiomeric excess (ee) is paramount to ensure the stereochemical integrity of downstream active pharmaceutical ingredients (APIs).

This guide objectively compares the performance of industry-standard chiral stationary phases (CSPs) for this analyte, providing a self-validating experimental protocol grounded in mechanistic causality.

Mechanistic Principles of Chiral Recognition

To separate the (R) and (S) enantiomers of this compound, we must exploit its specific structural features. The molecule presents a tri-modal interaction profile:

  • Hydrogen Bonding: The carbamate (N-Boc) group and the free carboxylic acid act as strong hydrogen bond donors and acceptors.

  • π−π Interactions: The 3-methoxyphenyl ring provides an electron-rich aromatic system.

  • Steric Hindrance: The bulky tert-butyl group of the Boc protection forces the molecule into specific conformational orientations.

When utilizing polysaccharide-based CSPs, such as amylose or cellulose coated on silica, chiral recognition occurs when the analyte forms transient diastereomeric complexes with the chiral polymer clefts[1]. The 3-methoxy substitution alters the electronic density of the phenyl ring compared to standard phenylglycine, often requiring a highly retentive stationary phase to achieve baseline resolution.

Chiral_Recognition_Mechanism cluster_Interactions Primary Chiral Recognition Interactions Analyte Boc-Amino Acid Analyte PiPi π-π Interactions (3-Methoxyphenyl) Analyte->PiPi HBond Hydrogen Bonding (Boc & COOH) Analyte->HBond Steric Steric Inclusion (tert-butyl bulk) Analyte->Steric CSP Polysaccharide CSP (Amylose/Cellulose) PiPi->CSP HBond->CSP Steric->CSP

Figure 1: Tripoint chiral recognition mechanism for Boc-protected amino acids.

Comparative Analysis of Chiral Stationary Phases

For N-Boc protected amino acids with free carboxylic moieties, normal-phase chromatography using polysaccharide CSPs is the most reliable and widely adopted approach[2]. Below is a comparative analysis of the top-performing column chemistries for this class of compounds.

Performance Comparison of Polysaccharide CSPs
Chiral Stationary Phase (CSP)Polymer BackboneChiral SelectorExpected Resolution (Rs)Typical Retention (min)Method Robustness
CHIRALPAK® AD-H / IA AmyloseTris(3,5-dimethylphenylcarbamate)> 2.0 (Excellent)12 - 18High; IA allows extended solvent compatibility.
CHIRALCEL® OD-H / IB CelluloseTris(3,5-dimethylphenylcarbamate)1.5 - 1.8 (Good)15 - 22Moderate; sensitive to minor structural changes.
CHIRALPAK® IC CelluloseTris(3,5-dichlorophenylcarbamate)< 1.5 (Marginal)> 25Low for this specific bulky analyte.

Causality Insight: Amylose-based columns (AD-H/IA) typically outperform cellulose-based columns (OD-H/IB) for bulky N-Boc substituted phenylglycines. The helical twist of the amylose backbone creates a more accommodating inclusion cavity for the tert-butyl group, while the 3,5-dimethylphenylcarbamate selector provides optimal π−π stacking with the 3-methoxyphenyl ring[3].

The Necessity of Acidic Modifiers

A critical failure point in chiral HPLC of free amino acids is peak tailing. Because Boc-(R)-2-amino-2-(3-methoxyphenyl)acetic acid contains a free carboxylic acid (pKa ~ 2.2), it will partially ionize in neutral mobile phases. This leads to secondary interactions with residual silanols on the silica support.

Solution: The addition of 0.1% Trifluoroacetic acid (TFA) to the mobile phase is mandatory. TFA suppresses the ionization of the carboxylic acid, maintaining the analyte in a neutral state. This ensures that hydrogen bonding with the CSP is the sole driver of retention, yielding sharp, symmetrical peaks[4].

Self-Validating Experimental Protocol

To guarantee trustworthiness and scientific integrity, this protocol operates as a self-validating system. You must prove the system can separate the enantiomers (using a racemate) before quantifying the enantiomeric excess of your sample.

Materials & Reagents
  • Column: CHIRALPAK® AD-H or IA (250 mm × 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane / Isopropanol (IPA) / Trifluoroacetic Acid (TFA) (80:20:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm and 254 nm

  • Temperature: 25 °C

Step-by-Step Methodology
  • Mobile Phase Preparation: Mix 800 mL of HPLC-grade n-Hexane with 200 mL of HPLC-grade Isopropanol. Add 1.0 mL of LC-MS grade TFA. Degas the mixture via sonication for 10 minutes.

  • System Equilibration: Flush the column with the mobile phase at 1.0 mL/min for at least 45 minutes (approx. 15 column volumes) to ensure the stationary phase is fully protonated and equilibrated.

  • Racemic Standard Preparation (The Validation Key): Dissolve 1.0 mg of racemic Boc-2-amino-2-(3-methoxyphenyl)acetic acid in 1.0 mL of the prepared mobile phase.

  • System Suitability Test (SST): Inject 10 µL of the racemic standard.

    • Validation Criteria: The chromatogram must show two distinct peaks with an area ratio of 50:50 (± 1%). The Resolution (Rs) between the two peaks must be ≥1.5 . The tailing factor for both peaks must be ≤1.5 . If these criteria are not met, the system is invalid for ee% determination.

  • Sample Analysis: Dissolve 1.0 mg of the Boc-(R)-2-amino-2-(3-methoxyphenyl)acetic acid sample in 1.0 mL of mobile phase. Inject 10 µL.

  • Data Processing: Calculate the enantiomeric excess using the formula:

    ee(%)=Area(R)+Area(S)Area(R)−Area(S)​×100

HPLC_Workflow S1 1. Racemic Standard Prep (Self-Validation Baseline) S2 2. Column Equilibration (Hexane/IPA/TFA 80:20:0.1) S1->S2 S3 3. System Suitability Test (Verify Rs ≥ 1.5) S2->S3 S4 4. Enantiopure Sample Injection S3->S4 S5 5. Data Integration & ee% Calc S4->S5

Figure 2: Self-validating experimental workflow for enantiomeric excess determination.

Troubleshooting Causality

  • Issue: Broad, tailing peaks despite TFA addition.

    • Cause: Inadequate buffering of the silica surface or sample solvent mismatch.

    • Solution: Ensure the sample is dissolved exactly in the mobile phase. Dissolving the sample in pure IPA or Methanol causes severe injection solvent effects (band broadening) upon entering the column.

  • Issue: Loss of resolution over time.

    • Cause: Accumulation of strongly retained impurities or moisture on the normal-phase column.

    • Solution: Flush the column with 100% Ethanol or Isopropanol for 2 hours to strip polar contaminants, then re-equilibrate with the mobile phase.

References

  • Title: Boc-Phenylglycine: The Reagent of Choice for the Assignment of the Absolute Configuration | Source: ACS Publications | URL: [Link]

  • Title: Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol | Source: PubMed Central (PMC) | URL: [Link]

Sources

Validation

A Senior Application Scientist's Guide to LC-MS Validation of Synthetic Peptides Containing Boc-(R)-2-amino-2-(3-methoxyphenyl)acetic acid

For researchers, scientists, and drug development professionals, the precise analytical validation of synthetic peptides is a cornerstone of reliable and reproducible results. The incorporation of non-standard amino acid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the precise analytical validation of synthetic peptides is a cornerstone of reliable and reproducible results. The incorporation of non-standard amino acids, such as Boc-(R)-2-amino-2-(3-methoxyphenyl)acetic acid, introduces unique challenges and necessitates a bespoke validation strategy. This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the validation of these specialized peptides, grounded in scientific principles and supported by established experimental practices. We will dissect the causality behind experimental choices, ensuring a self-validating and trustworthy protocol.

The Analytical Challenge: Understanding the Moiety

The subject of our validation, a synthetic peptide incorporating Boc-(R)-2-amino-2-(3-methoxyphenyl)acetic acid , presents a multi-faceted analytical puzzle. The tert-butyloxycarbonyl (Boc) protecting group, while essential for synthesis, is notoriously labile under certain mass spectrometry conditions.[1] Its presence significantly increases the hydrophobicity of the peptide, impacting chromatographic behavior.[2] Furthermore, the phenylglycine derivative core introduces a rigid, aromatic structure that can influence peptide fragmentation patterns.

A robust LC-MS validation must therefore not only confirm the identity and purity of the target peptide but also be capable of identifying and quantifying potential impurities, such as diastereomers, deletion sequences, or byproducts where the Boc group has been prematurely cleaved.

Strategic LC-MS Method Development: A Comparative Analysis

The development of a stability-indicating LC-MS method is paramount.[3] This requires careful optimization of both the liquid chromatography separation and the mass spectrometry detection parameters.

Liquid Chromatography: Taming the Hydrophobicity

The increased hydrophobicity imparted by the Boc-protected phenylglycine derivative necessitates a reversed-phase high-performance liquid chromatography (RP-HPLC) approach.[] The choice of stationary phase and mobile phase modifiers is critical for achieving adequate resolution between the main peptide and its potential impurities.

Comparison of Mobile Phase Modifiers:

Mobile Phase ModifierChromatographic PerformanceMass Spectrometry CompatibilityRecommendation for Boc-Peptide Analysis
Trifluoroacetic Acid (TFA) Excellent ion-pairing agent, leading to sharp peaks and good resolution.[5][6][7]Causes significant ion suppression in the MS source, reducing sensitivity.[5][6][7]Ideal for UV-based HPLC purity assessment but not recommended for LC-MS.
Formic Acid (FA) Weaker ion-pairing agent, may result in broader peaks compared to TFA.[5]Excellent volatility and minimal ion suppression, leading to high MS sensitivity.[5][8]Recommended choice for LC-MS . The trade-off in chromatographic resolution is often acceptable for the gain in MS signal.
Difluoroacetic Acid (DFA) Offers a compromise between the strong ion-pairing of TFA and the MS-friendliness of FA.[5]Less ion suppression than TFA, but typically lower signal than FA.[5]A viable alternative if FA provides insufficient chromatographic resolution.

Experimental Protocol: Optimized Liquid Chromatography

  • Column Selection: A C18 stationary phase is the workhorse for peptide separations. For a peptide containing the bulky Boc-phenylglycine moiety, a column with a pore size of 130 Å or greater is recommended to ensure good mass transfer. An example would be an ACQUITY UPLC Peptide BEH C18 column.

  • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).

  • Gradient Elution: A shallow gradient is crucial to resolve closely eluting impurities. A typical starting point would be a linear gradient from 5% to 65% Mobile Phase B over 30-40 minutes.

  • Flow Rate: For a standard 2.1 mm ID column, a flow rate of 0.2-0.4 mL/min is appropriate.

  • Column Temperature: Maintaining a consistent column temperature, for instance, 40°C, is vital for reproducible retention times.

Mass Spectrometry: Navigating In-Source Lability

The primary challenge in the MS analysis of Boc-protected peptides is the potential for in-source fragmentation (ISF), where the protecting group is lost in the ion source before mass analysis.[9][10][11] This can lead to misinterpretation of the data, as the deprotected peptide might be mistaken for an impurity.

Key MS Parameters and Their Rationale:

  • Ionization Mode: Positive Electrospray Ionization (ESI+) is typically used for peptides as it readily protonates the amide bonds and any basic residues.

  • Capillary Voltage: This should be optimized to achieve a stable spray and maximize the signal of the target peptide. A typical range is 3.0-4.5 kV.

  • Source Temperature and Gas Flows: These parameters influence the desolvation process. They should be set high enough to ensure efficient desolvation but low enough to minimize in-source decay of the Boc group.

  • Cone Voltage (or equivalent): This is a critical parameter. Higher cone voltages can increase ion transmission but also induce in-source fragmentation.[9] It is imperative to perform a cone voltage ramping experiment to find the optimal value that maximizes the signal of the intact, Boc-protected peptide while minimizing the M-100 (loss of the Boc group) or M-56 (loss of isobutylene) fragments.[1]

Diagram of In-Source Decay of Boc-Protected Peptides:

cluster_source ESI Source Peptide-Boc Intact Peptide (with Boc group) Peptide-H Deprotected Peptide (Impurity or In-Source Fragment) Peptide-Boc->Peptide-H In-Source Fragmentation (High Cone Voltage) Boc_Fragment Boc Fragment (m/z 57 or 101)

Caption: In-source fragmentation of Boc-peptides.

Tandem Mass Spectrometry (MS/MS) for Sequence Confirmation

To definitively confirm the peptide sequence and the location of the Boc-(R)-2-amino-2-(3-methoxyphenyl)acetic acid, tandem mass spectrometry (MS/MS) is essential. Collision-Induced Dissociation (CID) will typically yield b- and y-type fragment ions. A characteristic fragmentation of the Boc group, often a loss of isobutylene (56 Da), will also be observed.[1]

Validation Protocol in Accordance with ICH Q2(R1) Guidelines

A comprehensive validation should be performed according to established guidelines such as ICH Q2(R1) to ensure the method is fit for its intended purpose.[5]

Workflow for LC-MS Method Validation:

Start Method Development Specificity Specificity/ Selectivity Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness End Validated Method Robustness->End

Caption: ICH Q2(R1) validation workflow.

Summary of Validation Parameters:

Validation ParameterPurposeExperimental ApproachAcceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present.Analyze blank, placebo (if applicable), and spiked samples. Perform forced degradation studies (acid, base, oxidation, heat, light).No interfering peaks at the retention time of the analyte. The method should be able to separate degradation products from the main peak.
Linearity To demonstrate a proportional relationship between the concentration of the analyte and the analytical response.Analyze a minimum of five concentrations across the desired range.Correlation coefficient (r²) ≥ 0.99.
Range The interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.Derived from the linearity studies.As per the intended application.
Accuracy The closeness of the test results obtained by the method to the true value.Analyze samples with known concentrations (spiked matrix) at a minimum of three levels across the range.Percent recovery should be within an acceptable range (e.g., 98-102%).
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Repeatability: Multiple injections of the same sample. Intermediate Precision: Analysis on different days, by different analysts, or with different equipment.Relative Standard Deviation (RSD) should be within acceptable limits (e.g., <2% for repeatability, <3% for intermediate precision).
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Based on signal-to-noise ratio (typically 3:1) or standard deviation of the response and the slope of the calibration curve.The method should be sensitive enough for its intended purpose.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Based on signal-to-noise ratio (typically 10:1) or standard deviation of the response and the slope of the calibration curve.The LOQ should be at or below the reporting threshold for impurities.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.Vary parameters such as mobile phase composition, pH, column temperature, and flow rate.The method should remain reliable under varied conditions.

Alternative and Complementary Analytical Methods

While LC-MS is the gold standard for this type of analysis, other techniques can provide orthogonal and confirmatory data.

  • High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass measurements, which can aid in the unambiguous identification of the peptide and its impurities, often without the need for a reference standard for every impurity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information, including the confirmation of the stereochemistry of the non-standard amino acid.

  • Amino Acid Analysis (AAA): Can be used to confirm the overall amino acid composition of the peptide after hydrolysis.[7][12]

Conclusion

The successful LC-MS validation of a synthetic peptide containing Boc-(R)-2-amino-2-(3-methoxyphenyl)acetic acid is an achievable but nuanced task. It demands a systematic approach to method development, with a particular focus on mitigating the challenges posed by the hydrophobic and labile Boc group. By carefully selecting chromatographic conditions, optimizing mass spectrometry parameters to minimize in-source fragmentation, and adhering to rigorous validation protocols as outlined by regulatory bodies like the ICH, researchers can ensure the generation of high-quality, reliable, and defensible analytical data. This foundational work is critical for the advancement of research and the development of novel peptide-based therapeutics.

References

  • Waters Corporation. (2019, October 1). Comparing Mobile Phase Additives for the Separation of mAb Tryptic Peptides: A Case Study on Formic, Difluoroacetic, and Trifluoroacetic Acid. [Link]

  • Reddy, P. N., Srinivas, R., Kumar, M. R., Sharma, G. V. M., & Jadhav, V. B. (2007). Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides. Journal of the American Society for Mass Spectrometry, 18(4), 651–662. [Link]

  • MAC-MOD Analytical. High-Resolution Separations for Protein LC/MS. [Link]

  • Kirkwood, K. M., Laukens, K., & Van Ostade, X. (2012). The Use of Ammonium Formate as a Mobile-Phase Modifier for LC-MS/MS Analysis of Tryptic Digests. Journal of Biomolecular Techniques, 23(1), 19–27. [Link]

  • Reddy, P. N., Srinivas, R., Kumar, M. R., Sharma, G. V. M., & Jadhav, V. B. (2007). Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of boc-protected peptides containing repeats of L-Ala-γ4Caa/γ4Caa-L-Ala: Differentiation of some positional isomeric peptides. Journal of the American Society for Mass Spectrometry, 18(4), 651-662. [Link]

  • Ramesh, V., Ramesh, M., Srinivas, R., Sharma, G. V. M., & Jayaprakash, P. (2008). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. Rapid Communications in Mass Spectrometry, 22(21), 3339–3352. [Link]

  • Waters Corporation. Improving LC-MS Separations of Peptides with Difluoroacetic Acid Ion Pairing. [Link]

  • Hoofnagle, A. N., Whiteaker, J. R., Carr, S. A., Kuhn, E., Liu, T., & Abbate, F. (2016). Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays. Clinical Chemistry, 62(1), 48–69. [Link]

  • Al Musaimi, O., Mercado Valenzo, O. M., & Williams, D. R. (2023). Prediction of peptides retention behavior in reversed-phase liquid chromatography based on their hydrophobicity. Journal of Separation Science, 46(2), e2200743. [Link]

  • Gilar, M., Olivova, R., Daly, A. E., & Gebler, J. C. (2009). Characterization of Protein Impurities and Site-Specific Modifications Using Peptide Mapping with Liquid Chromatography and Data Independent Acquisition Mass Spectrometry. Analytical Chemistry, 81(13), 5273–5281. [Link]

  • Agilent Technologies. Analysis and Purification of Synthetic Peptides by Liquid Chromatography. [Link]

  • Agilent Technologies. (2024, May). Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization. [Link]

  • Al Musaimi, O., Mercado Valenzo, O. M., & Williams, D. R. (2022). Prediction of peptides retention behavior in reversed-phase liquid chromatography based on their hydrophobicity. Journal of Separation Science, 46(2), 2200743. [Link]

  • Petritis, K., Kang, P., & Smith, R. D. (2013). Unifying Expression Scale for Peptide Hydrophobicity in Proteomic Reversed Phase High-Pressure Liquid Chromatography Experiments. Analytical Chemistry, 85(21), 10375–10382. [Link]

  • Tsiatsiani, L., & Giansanti, P. (2016). In-Source Fragmentation and the Sources of Partially Tryptic Peptides in Shotgun Proteomics. Journal of Proteome Research, 15(7), 2174–2182. [Link]

  • Mazzarino, M., Calvaresi, V., de la Torre, X., Sebastianelli, C., & Botrè, F. (2014). Development and validation of an LC-MS/MS analytical procedure for the combined detection of prohibited peptides in biological fluids. In Recent advances in doping analysis (22). [Link]

  • Al Musaimi, O., Valenzo, O. M. M., & Williams, D. R. (2023). Factors Influencing the Prediction Accuracy of Model Peptides in Reversed-Phase Liquid Chromatography. Molecules, 28(3), 1146. [Link]

  • BioPharmaSpec. Effective Structural Characterization Strategies for Peptides. [Link]

  • Alagesan, K., Murugan, K., Chen, Y.-T., & Chen, C.-L. (2024). Predictive Methodology for Selecting the “Fit-for-Purpose” LC-HRMS Method for Quality Assessment in Peptide Synthesis. Organic Process Research & Development. [Link]

  • Mant, C. T., & Hodges, R. S. (2007). Requirements for prediction of peptide retention time in reversed-phase high-performance liquid chromatography: hydrophilicity/hydrophobicity of side-chains at the N - and C-termini of peptides. Journal of Chromatography A, 1149(1), 51–64. [Link]

  • ResearchGate. (2022, October 24). How can you quantify peptides using LC/MS?[Link]

  • Aragen Life Sciences. Peptide Bioanalysis Using LC-MS/MS: Challenges and Strategies. [Link]

  • Almac Group. Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. [Link]

  • Biotech Spain. (2025, December 11). Analytical method development and stability-indicating strategies for synthetic peptide therapeutics under ICH regulatory frameworks. [Link]

  • ResearchGate. (2022). Validation parameters of targeted LC-MS/MS method for Hyp-Gly, Pro-Hyp, and Gly-Pro- Hyp peptides. [Link]

  • Zhu, Z., Li, Y.-M., & Zhao, Y.-F. (2006). A new fragmentation rearrangement of the N-terminal protected amino acids using ESI-MS/MS. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 45(12), 2664-2669. [Link]

  • Waters Corporation. Synthetic Peptide Characterization and Impurity Profiling Using a Compliance-Ready LC-HRMS Workflow. [Link]

  • Schimming, O., & Süssmuth, R. D. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural Product Reports, 32(6), 831–847. [Link]

  • Waters Corporation. (2021). Development of an effective LC-MS/MS Cleaning Validation Method for Synthetic Peptide Drug Substances. [Link]

  • Zhou, Z., & Huan, T. (2022). Enhanced in-Source Fragmentation Annotation Enables Novel Data Independent Acquisition and Autonomous METLIN Molecular Identification. Analytical Chemistry, 94(33), 11599–11607. [Link]

  • Le, T. N., & Yost, R. A. (2018). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. Analytical Chemistry, 90(20), 12129–12135. [Link]

  • Kumar, P., & Singh, A. (2022). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Indian Journal of Pharmaceutical Education and Research, 56(2s), s323-s330. [Link]

Sources

Safety & Regulatory Compliance

Safety

Boc-(r)-2-amino-2-(3-methoxyphenyl)acetic acid proper disposal procedures

As a Senior Application Scientist, ensuring the safe, compliant, and scientifically sound handling of chemical reagents is paramount to laboratory operations. Boc-(R)-2-amino-2-(3-methoxyphenyl)acetic acid (also known as...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, ensuring the safe, compliant, and scientifically sound handling of chemical reagents is paramount to laboratory operations. Boc-(R)-2-amino-2-(3-methoxyphenyl)acetic acid (also known as Boc-D-Phg(3-OMe)-OH) is a highly valuable chiral building block used in peptide synthesis and drug development. However, as a Boc-protected unnatural amino acid, its disposal requires strict adherence to organic acid and hazardous waste protocols to prevent environmental contamination and laboratory accidents.

This guide provides a comprehensive, self-validating framework for the operational disposal of this compound, covering both pure solid waste and post-reaction liquid waste streams.

Part 1: Chemical Profile & Hazard Causality

Before executing any disposal protocol, it is critical to understand the mechanistic behavior of the compound. Boc-(R)-2-amino-2-(3-methoxyphenyl)acetic acid is a stable, crystalline solid under standard conditions.

  • Combustibility & Irritation: As a fine organic powder, it presents a combustible dust hazard if aerosolized. It is also a mild respiratory and skin irritant [5].

  • Chemical Incompatibility: It is an organic acid derivative. Causality: Organic acids must never be stored in steel containers due to slow, long-term corrosive reactions that compromise container integrity [1]. Furthermore, mixing organic acids with inorganic acid waste streams can lead to catastrophic exothermic reactions and explosions[2].

  • Post-Reaction State: In synthetic workflows, the tert-butyloxycarbonyl (Boc) protecting group is typically removed using strong acids such as Trifluoroacetic acid (TFA) in Dichloromethane (DCM), or Hydrochloric acid (HCl) in Cyclopentyl methyl ether (CPME) [3]. This transforms a relatively benign solid into a highly corrosive, mixed organic liquid waste stream.

Part 2: Operational Disposal Protocols

Protocol A: Solid Waste Remediation (Spills & Expired Reagents)

This protocol applies to unused reagents, expired batches, or accidental benchtop spills.

  • Mechanical Containment: In the event of a spill, mechanically sweep or shovel the solid compound into a collection bin. Do not use compressed air or water jets, as this can aerosolize the combustible dust and increase inhalation risks [5].

  • Container Selection: Transfer the solid into a chemically compatible, leak-proof High-Density Polyethylene (HDPE) container. Do not use metal drums [1].

  • Labeling & SAA Transfer: Label the container explicitly as "Hazardous Chemical Waste: Solid Organic Acid (Boc-protected amino acid)." Transfer the sealed container to your laboratory's Satellite Accumulation Area (SAA).

  • Regulatory Compliance: Under EPA Subpart K regulations for academic and commercial labs, this waste must be transferred to a central accumulation area within 6 months, or within 3 days if the container reaches maximum capacity [4].

Protocol B: Liquid Waste Management (Post-Deprotection)

This protocol applies to the liquid effluent generated after utilizing the compound in a synthetic workflow (e.g., Boc deprotection).

  • Quenching & Thermal Stabilization: Ensure the deprotection reaction is fully quenched and has returned to ambient temperature before transferring to a waste carboy.

  • Strict Segregation (Critical): Route the effluent strictly to an Organic Liquid Waste container. Causality: You must verify that the receiving container contains zero inorganic acids (e.g., Nitric acid, Sulfuric acid). Mixing organic acid derivatives with inorganic acid waste is a severe explosion hazard [2].

  • Halogenated vs. Non-Halogenated Routing:

    • If the Boc deprotection utilized TFA/DCM, the waste must be routed to a Halogenated Organic Waste stream.

    • If the deprotection utilized HCl/CPME or 1,4-dioxane, route to the Non-Halogenated Organic Waste stream [3].

  • pH Restrictions: If the resulting waste has a pH < 2.0, it is classified as highly corrosive hazardous waste. Do not attempt to neutralize and pour it down the sanitary drain. It must be collected for professional incineration [1].

Part 3: Waste Stream Data & Visualization

To ensure rapid decision-making at the bench, refer to the following quantitative limits and the decision matrix for waste segregation.

Quantitative Waste Stream Parameters
Waste Stream ClassificationTypical pH RangeMax SAA Storage TimeApproved Container MaterialPrimary Hazard Profile
Pure Solid Reagent N/A (Solid)6 MonthsPolyethylene (HDPE)Combustible dust, Irritant
Halogenated Liquid (e.g., TFA/DCM mix)< 2.090 DaysGlass / PTFE-lined HDPECorrosive, Toxic, Environmental
Non-Halogenated Liquid (e.g., HCl/CPME mix)2.0 - 5.090 DaysPolyethylene (HDPE)Flammable, Corrosive
Aqueous Wash (Post-extraction)5.0 - 9.090 DaysPolyethylene (HDPE)Mild Irritant
Disposal Decision Matrix

G A Boc-(R)-Phg(3-OMe)-OH Waste Generation B Solid Waste (Spills/Expired) A->B C Liquid Waste (Post-Reaction) A->C D Seal in Polyethylene (Do not use steel) B->D F Contains Halogens? (e.g., TFA/DCM) C->F E Hazardous Waste Incineration D->E G Halogenated Organic Waste F->G Yes H Non-Halogenated Organic Waste F->H No

Decision matrix for Boc-(R)-Phg(3-OMe)-OH waste stream segregation.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. URL: [Link]

  • Laboratory Liquid Waste Disposal Flow Chart. Tokyo University of Science. URL: [Link]

  • Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. ACS Publications. URL: [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. URL: [Link]

© Copyright 2026 BenchChem. All Rights Reserved.